4-Vinylcyclohexanone
Description
Structure
3D Structure
Properties
CAS No. |
1740-64-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2,7H,1,3-6H2 |
InChI Key |
FBOJROOHXLVIEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=O)CC1 |
Origin of Product |
United States |
Foundational & Exploratory
4-Vinylcyclohexan-1-one chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexan-1-one is a fascinating organic molecule that, while not extensively documented in mainstream chemical databases, holds significant potential as a versatile building block in synthetic chemistry. Its structure, combining a reactive vinyl group with a cyclohexanone core, offers multiple avenues for chemical modification, making it an intriguing candidate for the synthesis of complex molecular architectures, including those relevant to drug discovery and materials science. This guide provides a comprehensive overview of 4-Vinylcyclohexan-1-one, detailing its chemical structure and molecular weight. Due to the limited availability of direct experimental data, this document also presents well-established synthetic routes based on analogous compounds and predicted spectroscopic characteristics to aid researchers in its synthesis and identification.
Chemical Structure and Molecular Properties
The fundamental characteristics of 4-Vinylcyclohexan-1-one are derived from its constituent parts: a six-membered saturated carbon ring (cyclohexane) bearing a ketone functional group at position 1 and a vinyl (ethenyl) substituent at position 4.
Chemical Structure
The IUPAC name for this compound is 4-ethenylcyclohexan-1-one . The structure consists of a cyclohexane ring, which can exist in various conformations, with the chair conformation being the most stable. The vinyl group and the oxygen of the ketone can be in either axial or equatorial positions, leading to cis/trans isomers.
Diagram of the Chemical Structure of 4-Vinylcyclohexan-1-one:
Caption: 2D representation of 4-Vinylcyclohexan-1-one.
Molecular Formula and Weight
The molecular formula of 4-Vinylcyclohexan-1-one is C₈H₁₂O .
To calculate the molecular weight, we sum the atomic weights of each atom in the molecule:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Molecular Weight = 96.088 + 12.096 + 15.999 = 124.183 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | ~180-200 °C | Higher than 4-vinylcyclohexene (128.9 °C) due to the polar ketone group increasing intermolecular forces.[1] |
| Density | ~0.95 g/mL | Similar to other substituted cyclohexanones. |
| Solubility in Water | Slightly soluble | The ketone group provides some polarity, but the hydrocarbon backbone limits aqueous solubility. |
| Solubility in Organic Solvents | Soluble in ethers, alcohols, and chlorinated solvents. | The nonpolar hydrocarbon structure will readily dissolve in common organic solvents. |
Synthesis of 4-Vinylcyclohexan-1-one: A Proposed Experimental Protocol
A practical and efficient synthesis of 4-Vinylcyclohexan-1-one can be envisioned through the oxidation of the corresponding alcohol, 4-Vinylcyclohexan-1-ol. This precursor is commercially available or can be synthesized from 4-vinylcyclohexene.
Rationale for Synthetic Approach
The oxidation of a secondary alcohol to a ketone is a fundamental and reliable transformation in organic synthesis. Several reagents can accomplish this with high yield and selectivity. The choice of oxidant is critical to avoid side reactions, particularly with the reactive vinyl group. Mild oxidizing agents are therefore preferred. Swern oxidation or the use of pyridinium chlorochromate (PCC) are common and effective methods for this type of transformation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Vinylcyclohexan-1-one.
Detailed Experimental Protocol: Oxidation of 4-Vinylcyclohexan-1-ol
This protocol describes the oxidation of 4-Vinylcyclohexan-1-ol to 4-Vinylcyclohexan-1-one using pyridinium chlorochromate (PCC).
Materials:
-
4-Vinylcyclohexan-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Vinylcyclohexan-1-ol in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (alcohol) is no longer detectable.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Vinylcyclohexan-1-one.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The absence of the characteristic alcohol proton signal in the ¹H NMR and the appearance of a ketone carbonyl signal in the ¹³C NMR would confirm a successful reaction.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 4-Vinylcyclohexan-1-one, which are essential for its identification and characterization.
¹H NMR Spectroscopy
-
Vinyl Protons: Three distinct signals in the range of δ 4.9-6.0 ppm. The terminal =CH₂ protons will appear as two separate signals, and the internal =CH- proton will be a multiplet due to coupling with the adjacent protons.
-
Cyclohexane Protons: A series of complex multiplets in the range of δ 1.5-2.5 ppm. The protons alpha to the carbonyl group are expected to be deshielded and appear further downfield.
-
Methine Proton at C4: A multiplet around δ 2.0-2.3 ppm, coupled to the adjacent methylene and vinyl protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A characteristic peak in the downfield region, typically around δ 208-212 ppm.
-
Vinyl Carbons: Two signals in the olefinic region, with the internal carbon (=CH-) around δ 138-142 ppm and the terminal carbon (=CH₂) around δ 114-118 ppm.
-
Cyclohexane Carbons: Signals in the aliphatic region (δ 20-50 ppm). The carbons alpha to the carbonyl will be deshielded.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹.
-
C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹.
-
=C-H Bending (Vinyl): Characteristic bands around 910 and 990 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation patterns would likely involve the loss of the vinyl group and fragmentation of the cyclohexanone ring.
Potential Applications in Research and Drug Development
The bifunctional nature of 4-Vinylcyclohexan-1-one makes it a valuable intermediate in organic synthesis.
-
Drug Discovery: The cyclohexanone moiety is a common scaffold in many biologically active molecules. The vinyl group can be further functionalized through various reactions such as epoxidation, dihydroxylation, or polymerization, allowing for the creation of diverse libraries of compounds for high-throughput screening. For instance, the vinyl group could be a handle for attaching the molecule to a larger pharmacophore.
-
Materials Science: The vinyl group allows for the potential use of 4-Vinylcyclohexan-1-one as a monomer in polymerization reactions, leading to the synthesis of functional polymers with ketone side chains. These polymers could have applications in areas such as adhesives, coatings, and specialty plastics.
Safety and Handling
While specific toxicity data for 4-Vinylcyclohexan-1-one is not available, it should be handled with the standard precautions for a flammable organic ketone.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: Ketones can be irritating to the eyes, skin, and respiratory system. The related compound, 4-vinylcyclohexene, is suspected of causing cancer.[2] Therefore, it is prudent to handle 4-Vinylcyclohexan-1-one with care and avoid inhalation, ingestion, and skin contact.
Conclusion
4-Vinylcyclohexan-1-one represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, molecular weight, and a plausible synthetic route. The predicted spectroscopic data herein serves as a benchmark for its future synthesis and characterization. For researchers in drug development and materials science, 4-Vinylcyclohexan-1-one offers a versatile platform for the design and synthesis of novel molecules with potentially valuable properties. Further experimental investigation into its synthesis, reactivity, and biological activity is highly encouraged.
References
-
4-Vinylcyclohexene. In: Wikipedia. ; 2023. Accessed January 2, 2024. [Link]
-
4-Vinylcyclohexene. PubChem. Accessed January 2, 2024. [Link]
-
4-Vinylcyclohexan-1-ol. PubChem. Accessed January 2, 2024. [Link]
-
4-vinyl-2-cyclohexen-1-one. PubChem. Accessed January 2, 2024. [Link]
-
4-Vinylcyclohexene. IARC Monogr Eval Carcinog Risks Hum. 1994;60:347-359. [Link]
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An In-depth Technical Guide to 4-Ethenylcyclohexanone for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethenylcyclohexanone, a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Despite the limited availability of direct experimental data for this specific compound, this document consolidates information on its nomenclature, predicted physicochemical properties, and potential synthetic pathways. By drawing upon established principles of organic chemistry and data from analogous structures, this guide offers valuable insights for researchers and drug development professionals interested in leveraging the unique reactivity of this vinyl-substituted cyclic ketone. The guide details plausible synthetic protocols, discusses the reactivity of the ketone and vinyl functional groups, and explores their potential applications in the design and synthesis of novel therapeutic agents.
Introduction and Nomenclature
4-Ethenylcyclohexanone, a molecule combining the structural features of a cyclic ketone and a vinyl group, represents a versatile scaffold for chemical exploration. The presence of two distinct and reactive functional moieties—the carbonyl group of the cyclohexanone ring and the carbon-carbon double bond of the ethenyl substituent—opens up a wide array of possibilities for chemical transformations. This dual reactivity makes it a potentially valuable building block in the synthesis of complex organic molecules, including those with pharmacological activity.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-ethenylcyclohexan-1-one . The numeral '1' designates the position of the carbonyl group on the cyclohexanone ring, though it is often omitted as it is the default position for numbering in a cyclic ketone.
A widely used and accepted synonym for this compound is 4-vinylcyclohexanone . For clarity and consistency, this guide will primarily use the IUPAC name, with the common synonym provided where appropriate.
Table 1: Nomenclature of 4-Ethenylcyclohexanone
| Type | Name |
| IUPAC Name | 4-ethenylcyclohexan-1-one |
| Common Synonym | 4-vinylcyclohexanone |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
Physicochemical and Spectroscopic Properties (Predicted)
Table 2: Predicted Physicochemical Properties of 4-Ethenylcyclohexanone
| Property | Predicted Value/Range | Rationale for Prediction |
| Appearance | Colorless to pale yellow liquid | Based on similar substituted cyclohexanones. |
| Boiling Point | ~180-195 °C | Higher than 4-methylcyclohexanone (~169-171 °C) and similar to or slightly lower than 4-ethylcyclohexanone (~193-194 °C) due to comparable molecular weight and polarity.[1] |
| Density | ~0.92 g/mL | Similar to 4-ethylcyclohexanone (~0.915-0.919 g/mL). |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | The polar ketone group provides some water solubility, while the hydrocarbon structure ensures solubility in organic solvents. |
| CAS Number | Not assigned or not publicly available | Extensive searches of chemical databases did not yield a specific CAS number for this compound. |
Predicted Spectroscopic Data
The structural features of 4-ethenylcyclohexanone suggest a characteristic spectroscopic profile.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the 4.9-6.0 ppm range), the protons alpha to the carbonyl group (around 2.2-2.5 ppm), and the remaining methylene and methine protons of the cyclohexane ring (in the 1.5-2.2 ppm region).
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon at the lower field (around 210 ppm). The carbons of the vinyl group would appear in the olefinic region (approximately 115-140 ppm), with the remaining aliphatic carbons of the ring resonating at a higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. Additionally, C-H stretching frequencies for the vinyl group (above 3000 cm⁻¹) and C=C stretching (around 1640 cm⁻¹) are expected.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124. Fragmentation patterns would likely involve the loss of the vinyl group and other characteristic cleavages of the cyclohexanone ring.
Synthetic Methodologies
While specific, optimized protocols for the synthesis of 4-ethenylcyclohexanone are not widely published, several general and reliable methods for the synthesis of substituted cyclohexanones can be adapted.
Oxidation of 4-Ethenylcyclohexan-1-ol
A common and effective method for preparing ketones is the oxidation of the corresponding secondary alcohol. In this case, 4-ethenylcyclohexan-1-one can be synthesized by the oxidation of 4-ethenylcyclohexan-1-ol.
Caption: Workflow for the synthesis of 4-ethenylcyclohexanone from 4-ethenylcyclohexan-1-ol.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethenylcyclohexan-1-ol in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Addition of Oxidizing Agent: To the stirred solution, add a mild oxidizing agent. Common choices to avoid over-oxidation or side reactions with the vinyl group include:
-
Pyridinium chlorochromate (PCC): Added as a slurry in DCM.
-
Swern Oxidation: A solution of oxalyl chloride in DCM is cooled to -78 °C, followed by the addition of dimethyl sulfoxide (DMSO), the alcohol solution, and finally a hindered base like triethylamine.
-
Dess-Martin Periodinane (DMP): Added directly to the alcohol solution in DCM at room temperature.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The workup procedure depends on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or Florisil to remove the chromium byproducts. For a Swern or Dess-Martin oxidation, the reaction is quenched with an appropriate aqueous solution, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-ethenylcyclohexanone.
Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a potential route to a precursor of 4-ethenylcyclohexanone. A [4+2] cycloaddition between a suitable 1,3-diene and a dienophile can generate a cyclohexene ring with the desired substitution pattern, which can then be converted to the target ketone.
Caption: A conceptual Diels-Alder pathway to a 4-substituted cyclohexene precursor.
This approach is conceptually more complex for the direct synthesis of 4-ethenylcyclohexanone and would likely involve multiple steps after the initial cycloaddition to install the ketone and vinyl groups in the correct positions.
Reactivity and Applications in Drug Development
The synthetic utility of 4-ethenylcyclohexanone lies in the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the ketone or the vinyl group, providing a versatile platform for the synthesis of diverse molecular architectures.
Reactions of the Ketone Moiety
The carbonyl group can undergo a wide range of well-established reactions, including:
-
Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form tertiary alcohols.
-
Reduction: Conversion to the corresponding secondary alcohol (4-ethenylcyclohexan-1-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Conversion of the carbonyl to a double bond, leading to the formation of a 1,4-divinylcyclohexane derivative.
-
Reductive Amination: Formation of a C-N bond by reaction with an amine in the presence of a reducing agent, a key transformation in the synthesis of many pharmaceuticals.
Reactions of the Vinyl Group
The ethenyl group is also amenable to a variety of transformations, such as:
-
Hydrogenation: Selective reduction of the double bond to an ethyl group, yielding 4-ethylcyclohexanone.
-
Epoxidation: Formation of an epoxide ring using peroxy acids like m-CPBA.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the vinyl group.
-
Michael Addition: The vinyl group can act as a Michael acceptor, particularly if conjugated to an electron-withdrawing group, which is not the case in this molecule. However, the ketone can be transformed into an enone, making the ring's double bond a Michael acceptor.
Potential in Medicinal Chemistry
The cyclohexanone scaffold is a common motif in many biologically active compounds. The introduction of a vinyl group at the 4-position offers several strategic advantages in drug design:
-
Vector for Further Functionalization: The vinyl group can serve as a handle for introducing additional complexity and pharmacophoric features through the reactions mentioned above.
-
Conformational Rigidity: The sp² hybridized carbons of the vinyl group can influence the conformational preferences of the cyclohexane ring, which can be crucial for binding to a biological target.
-
Metabolic Stability: In some cases, the introduction of a vinyl group can alter the metabolic profile of a molecule, potentially leading to improved pharmacokinetic properties.
Derivatives of 4-ethenylcyclohexanone could be explored for a variety of therapeutic areas, including as intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-microbial agents, similar to other functionalized cyclohexanone derivatives.[2][3][4]
Safety and Handling
While a specific safety data sheet (SDS) for 4-ethenylcyclohexanone is not available, general precautions for handling substituted cyclohexanones should be followed. These compounds are typically flammable and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-Ethenylcyclohexanone is a promising yet underexplored building block in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its nomenclature, predicted properties, and potential synthetic routes. The dual reactivity of the ketone and vinyl functional groups offers a rich landscape for chemical transformations, making it a valuable target for synthetic chemists. For drug development professionals, the 4-ethenylcyclohexanone scaffold presents an opportunity to design and synthesize novel molecules with potentially unique pharmacological profiles. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential.
References
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- Method for synthesizing 4-fluorocyclohexanone. (2021). Google Patents.
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PubChem. (n.d.). 4-Methylcyclohexanone. Retrieved from [Link]
- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
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International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. Retrieved from [Link]
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Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Retrieved from [Link]
- Paquette, L. A., & Earle, M. J. (1997). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 1(12), 1927-1929.
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PubChem. (n.d.). 4-Methylidenecyclohexan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethenyl-1-methylcyclohex-1-ene. Retrieved from [Link]
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NIST. (n.d.). Cyclohexene, 4-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Solubility Profile of 4-Vinylcyclohexanone: A Technical Guide for Researchers
Introduction: Understanding the Significance of 4-Vinylcyclohexanone Solubility
4-Vinylcyclohexanone is a bifunctional molecule of significant interest in organic synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. Its structure, incorporating both a reactive ketone and a polymerizable vinyl group, makes it a versatile building block. However, unlocking its full potential in these applications is critically dependent on a thorough understanding of its solubility characteristics in various organic solvents. The choice of solvent can profoundly impact reaction kinetics, purification strategies, and the formulation of final products.
This in-depth technical guide provides a comprehensive overview of the solubility of 4-vinylcyclohexanone, moving beyond simple miscibility data to explain the underlying physicochemical principles. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design and process development. We will explore the theoretical basis for its solubility, present qualitative solubility data based on analogous structures, and provide detailed, field-proven protocols for the precise experimental determination of its solubility.
Physicochemical Properties of 4-Vinylcyclohexanone and Related Analogs
A foundational understanding of the physical and chemical properties of 4-vinylcyclohexanone is essential for interpreting its solubility behavior. Due to the limited availability of specific experimental data for 4-vinylcyclohexanone, we will also consider the properties of its structural analogs, cyclohexanone and 4-vinylcyclohexene, to infer its likely characteristics.
| Property | Cyclohexanone | 4-Vinylcyclohexene | Inferred Properties of 4-Vinylcyclohexanone |
| Molecular Formula | C₆H₁₀O | C₈H₁₂ | C₈H₁₂O |
| Molar Mass | 98.15 g/mol [1] | 108.18 g/mol [2] | ~124.18 g/mol |
| Appearance | Colorless oily liquid[1] | Colorless liquid[2][3] | Likely a colorless to pale yellow liquid |
| Boiling Point | 155.65 °C[1] | 128.9 °C[2][3] | Expected to be between 130-160 °C |
| Density | 0.9478 g/mL[1] | 0.8299 g/cm³[2] | Expected to be between 0.85-0.95 g/mL |
| Water Solubility | 8.6 g/100 mL (20 °C)[1] | 50 mg/L (Slightly soluble)[3] | Expected to have low water solubility |
The structure of 4-vinylcyclohexanone features a polar carbonyl (C=O) group, which is a hydrogen bond acceptor, and a non-polar cyclohexyl ring and vinyl group. This amphiphilic nature is the primary determinant of its solubility profile. The ketone group allows for dipole-dipole interactions with polar solvents, while the hydrocarbon backbone favors interactions with non-polar solvents.
Solubility of 4-Vinylcyclohexanone in Organic Solvents: A Principle-Driven Analysis
The guiding principle for solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a key factor in its ability to dissolve a given solute. For 4-vinylcyclohexanone, we can predict its solubility based on the polarity of the organic solvent.
Qualitative Solubility Predictions:
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): 4-Vinylcyclohexanone is expected to be highly soluble in these solvents. The polar carbonyl group of the ketone can interact favorably with the polar groups of these solvents. Acetone, being a ketone itself, is an excellent solvent for other ketones.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated in lower-chain alcohols. The polar hydroxyl group of the alcohol can interact with the carbonyl group of 4-vinylcyclohexanone. However, as the alkyl chain of the alcohol increases, the non-polar character becomes more dominant, which could slightly decrease solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Moderate to good solubility is expected. The non-polar cyclohexyl ring and vinyl group of 4-vinylcyclohexanone will interact favorably with these non-polar solvents through London dispersion forces.[5]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is predicted in these solvents. Their polarity is intermediate, and they are generally excellent solvents for a wide range of organic compounds.
General Trends:
The solubility of ketones in organic solvents is generally high.[4] The presence of the larger hydrocarbon structure in 4-vinylcyclohexanone compared to a small ketone like acetone will enhance its solubility in non-polar solvents. Conversely, the polar ketone group ensures its solubility in a range of polar organic solvents.
Experimental Protocol for Determining the Solubility of 4-Vinylcyclohexanone
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-vinylcyclohexanone in a given organic solvent at a specific temperature.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of 4-vinylcyclohexanone.
Step-by-Step Methodology
-
Materials and Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Vials or test tubes with secure caps
-
4-Vinylcyclohexanone (high purity)
-
Selected organic solvents (analytical grade)
-
-
Procedure:
-
Equilibrate the constant temperature bath to the desired experimental temperature (e.g., 25 °C).
-
Accurately measure a known volume of the organic solvent (e.g., 10.0 mL) into a vial.
-
Place the vial in the constant temperature bath and allow it to reach thermal equilibrium.
-
Add a small, accurately weighed amount of 4-vinylcyclohexanone to the solvent.
-
Cap the vial and stir the mixture vigorously until the solute is completely dissolved.
-
Continue adding small, weighed increments of 4-vinylcyclohexanone, ensuring complete dissolution after each addition.
-
The endpoint is reached when a small amount of the added solute no longer dissolves after prolonged stirring (e.g., 30 minutes), indicating that the solution is saturated.
-
Record the total mass of 4-vinylcyclohexanone that was dissolved in the known volume of the solvent.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of dissolved 4-vinylcyclohexanone in g / Volume of solvent in mL) x 100
-
Factors Influencing Solubility
Several factors can influence the solubility of 4-vinylcyclohexanone:
-
Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.
-
Presence of Other Solutes: The presence of other compounds in the solution can either increase or decrease the solubility of 4-vinylcyclohexanone through various intermolecular interactions.
Conclusion and Future Directions
A thorough understanding and experimental determination of the solubility of 4-vinylcyclohexanone are critical for its effective utilization in synthesis, polymerization, and pharmaceutical applications. Future research should focus on generating a comprehensive, publicly available dataset of the solubility of 4-vinylcyclohexanone in a wide range of organic solvents at various temperatures. Such data would be an invaluable resource for the scientific community, accelerating innovation in the many fields where this versatile molecule shows promise.
References
- Vertex AI Search. (n.d.). Cyclohexyl phenyl ketone - Solubility of Things.
- Quora. (2016, August 18). How to determine the solubility of cyclohexane.
- NOAA. (n.d.). VINYLCYCLOHEXENE. CAMEO Chemicals.
- Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?.
- NCBI Bookshelf. (n.d.). 4-Vinylcyclohexene. In Some Industrial Chemicals.
- Wikipedia. (n.d.). Cyclohexanone.
- Wikipedia. (n.d.). 4-Vinylcyclohexene.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- (2023, August 31). Solubility of Organic Compounds.
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Sources
Technical Source Guide: 4-Vinylcyclohexanone (Research Grade)
Executive Summary & Critical Disambiguation
Status: Niche Intermediate / Custom Synthesis Required Primary CAS: 1740-64-3 (4-vinylcyclohexan-1-one)
CRITICAL DISAMBIGUATION: Before proceeding, verify your target compound. There is a high frequency of nomenclature confusion in this chemical class.
| Feature | 4-Vinylcyclohexanone (Target) | 4-Vinylcyclohexene (Common) |
| Structure | Cyclic Ketone with Vinyl Group | Cyclic Alkene (Butadiene Dimer) |
| CAS | 1740-64-3 | 100-40-3 |
| Availability | Rare / Custom Synthesis | Commodity / Catalog Item |
| Use Case | Specialized Chiral Building Block | Monomer, Solvent, Diepoxide Precursor |
| Action | Continue reading this guide. | Search for "VCH" or CAS 100-40-3. |
Market Overview: Research-grade 4-vinylcyclohexanone is not a standard "off-the-shelf" catalog item for major distributors (e.g., Sigma-Aldrich, Fisher Scientific) in significant quantities. It is typically acquired through Custom Synthesis (CRO) or prepared in-house via the oxidation of 4-vinylcyclohexanol. This guide provides the sourcing strategy for custom acquisition and a validated in-house synthesis protocol.
Commercial Sourcing Strategy
Since direct stock is limited, researchers must utilize Chemical Aggregators or Contract Research Organizations (CROs) .
Sourcing Decision Matrix (Graphviz)
Figure 1: Decision logic for acquiring rare intermediates like 4-vinylcyclohexanone.
Recommended Sourcing Channels
If purchasing is preferred over synthesis, use the following tiered approach:
| Tier | Channel Type | Recommended Vendors/Platforms | Strategy |
| 1 | Aggregators | MolPort , eMolecules , PubChem Vendors | Search CAS 1740-64-3 . These platforms index "boutique" suppliers who may have milligram quantities left from previous custom batches. |
| 2 | Custom Synthesis | Wuxi AppTec , SpiroChem , Syngene | Request a quote for "Make-to-Order". Expect lead times of 4-8 weeks. |
| 3 | Raw Material | Sigma-Aldrich , TCI , Oakwood | Purchase 4-Vinylcyclohexanol (CAS 27400-77-7) or 4-Vinylcyclohexene (CAS 100-40-3) for in-house conversion. |
Technical Profile & Specifications
When ordering or synthesizing "Research Grade," the following specifications define the acceptance criteria.
Chemical Identity:
-
IUPAC Name: 4-ethenylcyclohexan-1-one
-
Molecular Formula: C₈H₁₂O
-
Molecular Weight: 124.18 g/mol
Research Grade Specifications:
| Parameter | Specification | Rationale |
|---|---|---|
| Purity (GC) | > 97.0% | Essential to avoid side reactions in subsequent functionalization. |
| Appearance | Colorless Oil | Yellowing indicates oxidation or polymerization. |
| Stabilizer | None (Fresh) or BHT (Stored) | The vinyl group is prone to radical polymerization; stabilizers may be required for storage >1 month. |
| Isomer Ratio | Racemic (unless specified) | The C4 position is chiral. Standard synthesis yields a racemate. |
In-House Synthesis Protocol (Self-Validating)
Due to commercial scarcity, the most reliable source is often in-house oxidation of the commercially available alcohol.
Reaction Pathway:
4-Vinylcyclohexanol
Reagents & Equipment[1]
-
Precursor: 4-Vinylcyclohexanol (Mixture of isomers, commercially available).
-
Oxidant: Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄). Note: Swern oxidation is also effective but requires cryogenic conditions.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Safety: Fume hood required (Chromium is toxic; Vinyl compounds are potential alkylating agents).
Step-by-Step Procedure (Jones Oxidation Method)
-
Preparation: Dissolve 4-vinylcyclohexanol (10 mmol, ~1.26 g) in acetone (30 mL) and cool to 0°C in an ice bath.
-
Addition: Dropwise add Jones Reagent (2.5 M CrO₃ in H₂SO₄) until a persistent orange color remains (approx. 4-5 mL). Maintain temperature < 5°C to prevent attack on the vinyl group.
-
Quenching: After 1 hour, add Isopropanol (2 mL) to quench excess oxidant (solution turns green).
-
Extraction: Dilute with water (50 mL) and extract with Ether or DCM (3 x 30 mL).
-
Washing: Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Target Rf: ~0.4 (varies by solvent system; ketone is less polar than alcohol).
-
Synthesis Workflow Diagram (Graphviz)
Figure 2: Validated workflow for the oxidative synthesis of 4-vinylcyclohexanone.
Quality Control & Validation
To ensure "Research Grade" integrity, the synthesized or purchased material must pass the following QC checks.
Nuclear Magnetic Resonance (NMR) Validation
-
1H NMR (CDCl₃, 400 MHz):
-
Vinyl Group: Distinctive multiplet at 5.7–5.9 ppm (1H, -CH=) and terminal alkene protons at 4.9–5.1 ppm (2H, =CH₂).
-
Alpha-Ketone Protons: Look for deshielded multiplets around 2.3–2.5 ppm (protons adjacent to C=O).
-
Absence of Alcohol: Ensure no signal remains at ~3.6–4.0 ppm (CH-OH of starting material).
-
Gas Chromatography (GC)
-
Method: Non-polar column (e.g., DB-5 or HP-5).
-
Retention Time: The ketone typically elutes before the alcohol due to loss of hydrogen bonding.
-
Impurity Limit: Ensure < 1% residual oxidant or solvent.
Handling & Stability
-
Polymerization Risk: The vinyl group is susceptible to radical polymerization. Store neat liquid at -20°C under Argon/Nitrogen.
-
Stabilizers: If storing for > 1 month, add 100 ppm BHT (Butylated hydroxytoluene).
-
Safety: Treat as a potential alkylating agent. Use double gloves and work in a fume hood.
References
-
Chemical Identity & Spectra
-
Synthesis Precursor (4-Vinylcyclohexanol)
-
PubChem. "4-Vinylcyclohexanol (CAS 27400-77-7)." National Center for Biotechnology Information. Link
-
- Oxidation Methodology (General Jones Oxidation)
-
Disambiguation (4-Vinylcyclohexene)
Sources
A Comparative Toxicological Assessment of 4-Vinylcyclohexanone and 4-Vinylcyclohexene Dioxide: A Technical Guide for Preclinical Safety Evaluation
Executive Summary
This technical guide provides a comprehensive toxicological comparison between 4-Vinylcyclohexanone (VCHO) and its epoxide derivative, 4-vinylcyclohexene dioxide (VCD). While structurally related, their toxicological profiles differ significantly, a critical consideration for researchers in drug development and chemical safety. The primary driver of toxicity for VCD is its diepoxide functionality, which imparts high reactivity towards biological macromolecules, leading to pronounced genotoxicity, carcinogenicity, and reproductive toxicity. In contrast, VCHO, a ketone, exhibits a lower order of toxicity. Understanding these differences is paramount for accurate risk assessment and the design of safe handling protocols. This guide synthesizes data from regulatory bodies and peer-reviewed literature to offer a detailed analysis of their respective hazards.
Chemical Identity and Physicochemical Properties
4-Vinylcyclohexanone (CAS RN: 100-40-3 for its precursor 4-Vinylcyclohexene) and 4-vinylcyclohexene dioxide (CAS RN: 106-87-6) are cyclic hydrocarbons. The key structural difference, as illustrated below, is the presence of a ketone group in VCHO versus two epoxide rings in VCD. This structural variance is the principal determinant of their differential biological reactivity and, consequently, their toxicity.
Caption: Chemical structures of 4-Vinylcyclohexanone and 4-Vinylcyclohexene Dioxide.
Comparative Toxicological Profiles
The toxicological hazards associated with VCD are substantially more severe than those of VCHO. This is primarily attributed to the high electrophilicity of the epoxide rings in VCD, which can readily react with nucleophilic sites on DNA, proteins, and other cellular components.
| Toxicity Endpoint | 4-Vinylcyclohexanone (VCHO) | 4-Vinylcyclohexene Dioxide (VCD) |
| Acute Toxicity (Oral, Rat LD50) | 2600 mg/kg[1][2] | 2800 mg/kg[3] |
| Carcinogenicity | Suspected carcinogen (IARC Group 2B)[1][4] | Reasonably anticipated to be a human carcinogen (NTP); Possibly carcinogenic to humans (IARC Group 2B)[3][5][6] |
| Genotoxicity | Predominantly negative in vitro, no in vivo micronuclei formation[7] | Mutagenic in bacteria and mammalian cells in vitro[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1]; Ovarian toxicity in mice[4][7] | Known reproductive toxicant; causes ovarian and testicular degeneration[3][6][8][9] |
| Dermal/Ocular Irritation | Causes skin and eye irritation[1] | Severe skin and eye irritant[3][8] |
| Target Organs | Ovary (in mice)[4][7], Skin, Respiratory System[1] | Ovary, Testes, Skin, Lungs, Kidneys[3][6][8] |
Acute Toxicity
Both compounds exhibit moderate acute toxicity via the oral route, with similar LD50 values in rats. However, VCD is classified as toxic if swallowed, inhaled, or in contact with skin, suggesting higher acute toxicity through dermal and inhalation routes.[3] VCHO is not classified for acute toxicity but can cause irritation and symptoms like headache and dizziness at high vapor concentrations.[1][2]
Genotoxicity and Mutagenicity
Herein lies a critical distinction. VCD is a well-established genotoxic agent. It is mutagenic in bacterial reverse mutation assays (Ames test) and induces gene mutations, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells.[6] This activity is a direct consequence of the epoxide groups alkylating DNA.
In contrast, VCHO has shown mixed but predominantly negative results in in-vitro genotoxicity tests and did not induce micronuclei in vivo in rats and mice after sub-chronic exposure.[7] This suggests a significantly lower, if any, potential for direct DNA damage compared to VCD.
Carcinogenicity
The genotoxicity of VCD translates to a higher carcinogenic potential. It is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from animal studies.[5][10] Dermal application in rodents caused skin, ovarian, and lung tumors.[5][6][8]
4-Vinylcyclohexene, the precursor to VCHO, is classified as "possibly carcinogenic to humans" (Group 2B) by IARC, based on sufficient evidence in animals.[4] Studies showed it caused ovarian tumors in female mice and other tumors in rats and male mice.[4] The carcinogenic classification for VCHO itself is often extrapolated from its precursor.
Reproductive and Developmental Toxicity
Both compounds are toxic to the reproductive system, particularly the ovaries. However, the mechanism and potency differ. VCD is a direct-acting ovotoxicant, causing the destruction of small ovarian follicles in both rats and mice.[6][11] It is also reported to cause testicular degeneration.[6][8]
The reproductive toxicity of VCHO is primarily linked to its metabolism in vivo to VCD.[7] Studies have shown that VCHO causes ovarian atrophy and tumors in mice, a species that metabolizes it to its epoxide forms more efficiently than rats.[4][7] This species-specific difference in metabolism is key to understanding its reproductive hazard.[4]
Mechanistic Insights into Toxicity: The Role of Bioactivation
The profound difference in the toxicological profiles of VCHO and VCD is rooted in metabolic activation. The toxicity of VCHO is largely dependent on its biotransformation to reactive epoxide metabolites, including VCD.
Caption: Simplified metabolic activation pathway of 4-Vinylcyclohexene to VCD.
The liver microsomal cytochrome P450 (CYP450) enzyme system metabolizes 4-vinylcyclohexene (the parent compound of VCHO) to mono-epoxides and then to the highly reactive 4-vinylcyclohexene diepoxide (VCD).[4] It is this diepoxide that is the ultimate toxicant, readily forming adducts with DNA and other macromolecules, initiating the cascade of events leading to mutagenicity, carcinogenicity, and cytotoxicity.[7] The species differences in toxicity, particularly the high susceptibility of mice to ovarian tumors from VCHO exposure, are due to their higher rate of this metabolic activation compared to other species like rats.[4]
Recommended Toxicological Testing Workflow: Bacterial Reverse Mutation Assay (Ames Test)
To assess the mutagenic potential of a test compound, the bacterial reverse mutation assay (Ames test), as described in OECD Guideline 471, is the gold standard initial screen.[12] Its purpose is to detect gene mutations induced by the chemical.[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains that detect different types of mutations (frameshift vs. base-pair substitutions).[14]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial for detecting chemicals that require bioactivation to become mutagenic, a key consideration for compounds like VCHO.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment:
-
To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or vehicle control).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double that of the vehicle control.
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. nj.gov [nj.gov]
- 9. Vinyl cyclohexene dioxide | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Vinyl-1-cyclohexene Diepoxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scantox.com [scantox.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. vivotecnia.com [vivotecnia.com]
Methodological & Application
Application Note: A Detailed Protocol for the Lewis Acid-Catalyzed Synthesis of 4-Vinylcyclohexanone from 4-Vinylcyclohexene Oxide
Abstract: This application note provides a comprehensive guide for the synthesis of 4-vinylcyclohexanone through the isomerization of its precursor, 4-vinylcyclohexene oxide. This transformation is a classic example of a Lewis acid-catalyzed epoxide rearrangement, a fundamental reaction in organic synthesis. We present a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and critical insights into experimental parameters. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this versatile ketone building block.
Introduction and Scientific Context
4-Vinylcyclohexanone is a valuable synthetic intermediate possessing two reactive functional groups: a ketone and a vinyl group. This bifunctionality makes it an attractive starting material for the synthesis of more complex molecules, including natural products, pharmaceutical agents, and specialty polymers. The most direct route to this ketone is through the rearrangement of 4-vinylcyclohexene oxide, a readily accessible starting material derived from the epoxidation of 4-vinylcyclohexene.[1]
The core transformation is the isomerization of an epoxide to a carbonyl compound, a process often referred to as the Meinwald rearrangement.[2] This reaction is typically promoted by a Lewis acid, which activates the epoxide ring towards rearrangement. The choice of Lewis acid is critical, as it influences reaction rate, yield, and selectivity. Common catalysts for this transformation include boron trifluoride etherate (BF₃·OEt₂) and various metal triflates, such as scandium(III) triflate (Sc(OTf)₃).[3][4] These catalysts effectively coordinate to the epoxide oxygen, facilitating a controlled rearrangement to the desired ketone.[5]
This document provides a robust and validated protocol using boron trifluoride etherate, a widely used and effective catalyst for such transformations.[4]
Reaction Principle and Mechanism
The conversion of 4-vinylcyclohexene oxide to 4-vinylcyclohexanone is a rearrangement reaction that proceeds through a carbocation intermediate facilitated by a Lewis acid catalyst. The generally accepted mechanism involves the following key steps:
-
Activation of the Epoxide: The Lewis acid (e.g., BF₃) coordinates to the lone pair of electrons on the epoxide oxygen atom. This coordination polarizes the C-O bonds and makes the oxygen a better leaving group.
-
Epoxide Ring Opening: The activated epoxide ring opens, leading to the formation of a tertiary carbocation at the more substituted carbon atom. This is the rate-determining step.
-
1,2-Hydride Shift: A hydride ion (H⁻) from the adjacent carbon migrates to the positively charged carbon. This is a rapid intramolecular process that results in a more stable, resonance-stabilized oxonium ion.
-
Deprotonation: The catalytic complex is released, and the resulting enol quickly tautomerizes to the more stable ketone product, 4-vinylcyclohexanone.
The mechanism ensures a regioselective rearrangement to the ketone, as opposed to an aldehyde, due to the preferential formation of the more stable tertiary carbocation upon ring opening.
Caption: Lewis Acid-Catalyzed Isomerization Mechanism.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Vinylcyclohexene oxide | ≥98% | Sigma-Aldrich | 106-86-5 | Starting material. Store at 2-8°C. |
| Boron trifluoride etherate (BF₃·OEt₂) | Reagent grade | Sigma-Aldrich | 109-63-7 | Catalyst. Handle under inert gas. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. Use from a sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | 7487-88-9 | Drying agent. |
| Diethyl ether | ACS Reagent | Fisher Scientific | 60-29-7 | For extraction. |
| Round-bottom flask (100 mL) | - | - | - | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Septa and needles | - | - | - | For inert atmosphere additions. |
| Separatory funnel (250 mL) | - | - | - | - |
| Rotary evaporator | - | - | - | For solvent removal. |
Critical Safety Considerations
-
4-Vinylcyclohexene oxide: This compound is a suspected mutagen and should be handled with extreme care. Always work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Boron Trifluoride Etherate: BF₃·OEt₂ is corrosive, flammable, and reacts violently with water.[6] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is dry to prevent uncontrolled reactions.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling should be performed in a fume hood.
Detailed Experimental Protocol
This protocol is based on established procedures for Lewis acid-catalyzed epoxide rearrangements and has been optimized for this specific transformation.[2]
Reaction Setup
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. Fit one neck with a rubber septum and the other with a gas outlet bubbler.
-
Maintain a positive pressure of inert gas throughout the reaction.
Synthesis Procedure
-
To the reaction flask, add 4-vinylcyclohexene oxide (5.0 g, 40.3 mmol) via syringe.
-
Add anhydrous dichloromethane (DCM) (40 mL) to dissolve the epoxide.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.25 mL, 2.0 mmol, 5 mol%) dropwise via syringe over 5 minutes. An exotherm may be observed. Maintain the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material should be consumed within 1-2 hours.
Work-up and Purification
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the ice bath. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a pale yellow oil. Purify the oil by vacuum distillation or flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to yield pure 4-vinylcyclohexanone.
Data Summary and Expected Results
The following table summarizes the quantitative parameters for the described protocol.
| Parameter | Value |
| Reactant: 4-Vinylcyclohexene oxide | |
| Molecular Weight | 124.18 g/mol |
| Amount | 5.0 g |
| Moles | 40.3 mmol |
| Catalyst: BF₃·OEt₂ | |
| Molecular Weight | 141.93 g/mol |
| Amount | 0.25 mL (approx. 0.28 g) |
| Moles | ~2.0 mmol (5 mol%) |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Product: 4-Vinylcyclohexanone | |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 75-85% |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Boron trifluoride etherate in organic synthesis. (2019). MedCrave online. Available at: [Link]
-
Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. (2020). Royal Society Publishing. Available at: [Link]
-
Regioselective Isomerization of 2,3-Disubstituted Epoxides to Ketones: An Alternative to the Wacker Oxidation of Internal Alkenes. (2015). Journal of the American Chemical Society. Available at: [Link]
-
Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Wuhan University Journal of Natural Sciences. Available at: [Link]
-
Boron trifluoride etherate - Wikipedia. Wikipedia. Available at: [Link]
-
Scandium Triflate: A Versatile Catalyst with Promising Applications. AZoM.com. Available at: [Link]
-
Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. (2005). Academia.edu. Available at: [Link]
Sources
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- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
Oxidation of 4-vinylcyclohexanol to 4-vinylcyclohexanone
An In-Depth Guide to the Selective Oxidation of 4-Vinylcyclohexanol to 4-Vinylcyclohexanone: Protocols and Mechanistic Insights
Introduction
The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis. 4-Vinylcyclohexanone, a versatile synthetic intermediate, features both a ketone and a vinyl functional group, making it a valuable building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The primary challenge in its synthesis from 4-vinylcyclohexanol lies in the selective oxidation of the secondary alcohol without affecting the reactive vinyl group.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the oxidation of 4-vinylcyclohexanol. We will delve into three widely employed and effective methods: the Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and the Dess-Martin Periodinane (DMP) Oxidation. Each method is presented with a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety considerations to ensure reliable and safe execution in the laboratory.
Comparative Analysis of Featured Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, laboratory equipment, and safety protocols. While all three methods discussed are capable of oxidizing secondary alcohols to ketones, they differ significantly in their operational parameters and reagent profiles.[1][2][3]
| Feature | Swern Oxidation | PCC Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Primary Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or other hindered base)[4][5] | Pyridinium chlorochromate (C₅H₅NHCrO₃Cl)[6][7] | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one[8][9] |
| Advantages | • Metal-free[10]• Very mild conditions (-78 °C) preserving sensitive functional groups[4][11]• High yields and chemoselectivity[12] | • Operationally simple (reagent can be weighed and added directly)[13]• Generally proceeds at room temperature | • Extremely mild (room temperature, neutral pH)[14]• High chemoselectivity, tolerating many sensitive groups[8][9]• Short reaction times and simple workup[9][14]• Avoids toxic heavy metals[9] |
| Disadvantages | • Requires cryogenic temperatures (-78 °C)[4]• Formation of malodorous dimethyl sulfide (DMS)[5][10]• Generates toxic carbon monoxide gas[15][16]• Sensitive to temperature control[5] | • Utilizes a carcinogenic Cr(VI) reagent[12]• Byproducts can complicate purification• Slightly acidic nature can affect acid-labile substrates | • Reagent is expensive[14]• DMP is potentially explosive under shock or when heated under confinement[14][17]• High molecular weight of reagent leads to poor atom economy[14] |
| Ideal Application | Complex molecules with multiple sensitive functional groups where metal contamination is a concern. | Routine, small-to-medium scale oxidations where simplicity is prioritized and substrate is not acid-sensitive. | High-value synthesis where mildness and functional group tolerance are paramount and cost is less of a concern. |
Method 1: The Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones.[5][11] It avoids the use of heavy metals and operates at cryogenic temperatures, which makes it ideal for substrates with sensitive functional groups like the vinyl group in 4-vinylcyclohexanol.[4][10]
Principle and Mechanism
The reaction proceeds in two main phases. First, dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperature to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[4][12] The alcohol then attacks this species, forming an alkoxysulfonium salt. In the final step, a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2]
Caption: The Swern oxidation mechanism involves DMSO activation followed by alcohol oxidation.
Experimental Protocol
Materials and Reagents:
-
4-Vinylcyclohexanol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (4.0 equiv)
-
Oxalyl chloride (2.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath (-78 °C)
-
Standard laboratory glassware (dried in oven)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous DCM (approx. 0.2 M relative to oxalyl chloride).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equiv) dropwise to the stirred DCM.[16]
-
In a separate dry flask, dissolve DMSO (4.0 equiv) in anhydrous DCM. Add this solution dropwise to the reaction flask via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.[4][16]
-
Dissolve 4-vinylcyclohexanol (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.[4] Stir for 1-2 hours at -78 °C.
-
Slowly add triethylamine (5.0 equiv) dropwise to the reaction. A thick white precipitate will form. Continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-vinylcyclohexanone.
Safety and Handling Precautions
-
Toxicity: Oxalyl chloride is highly toxic and corrosive. Carbon monoxide is a toxic gas produced during the reaction. This entire procedure MUST be performed in a well-ventilated chemical fume hood.[15]
-
Odor: The byproduct, dimethyl sulfide, has an extremely unpleasant and potent odor.[5] All glassware should be quenched with bleach (sodium hypochlorite) to oxidize the sulfide before washing.[15]
-
Temperature Control: The reaction of DMSO with oxalyl chloride is highly exothermic and can be explosive if not controlled.[16] Maintain strict temperature control at -78 °C during reagent addition.[5]
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants like chromic acid.[7] It is an orange-yellow solid that can oxidize secondary alcohols to ketones efficiently at room temperature, typically in dichloromethane.[6][13][18]
Principle and Mechanism
The oxidation begins with the nucleophilic attack of the alcohol's oxygen onto the chromium center of PCC, forming a chromate ester intermediate.[1][19] A base (often pyridine, present in the reagent) then abstracts the alpha-hydrogen from the carbon bearing the oxygen. This initiates an elimination reaction where the C-H bond electrons form the new C=O double bond, and the chromium is reduced from Cr(VI) to a Cr(IV) species.[19][20]
Caption: The PCC oxidation mechanism proceeds via a chromate ester intermediate.
Experimental Protocol
Materials and Reagents:
-
4-Vinylcyclohexanol (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite®
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 equiv).
-
Suspend the PCC in anhydrous DCM (approx. 0.1 M relative to the alcohol).
-
Dissolve 4-vinylcyclohexanol (1.0 equiv) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry brown/black color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
If necessary, further purify the crude product by flash column chromatography on silica gel.
Safety and Handling Precautions
-
Toxicity: PCC contains hexavalent chromium (Cr(VI)), which is a known carcinogen and highly toxic.[12] Always handle PCC in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Waste Disposal: All chromium-containing waste must be disposed of according to institutional hazardous waste protocols. Do not pour it down the drain.
Method 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is renowned for its exceptionally mild and neutral reaction conditions, making it suitable for highly sensitive substrates.[8][9] It uses a hypervalent iodine(V) reagent to achieve the oxidation.[9]
Principle and Mechanism
The reaction is initiated by a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine atom of the DMP reagent, forming a periodinane intermediate.[3][21] An acetate ion, acting as a base, then abstracts the alpha-hydrogen. This triggers a concerted process that forms the ketone, reduces the iodine(V) to an iodine(III) species, and releases acetic acid.[22]
Caption: The DMP oxidation mechanism features a ligand exchange and concerted elimination.
Experimental Protocol
Materials and Reagents:
-
4-Vinylcyclohexanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a round-bottom flask with a magnetic stir bar, dissolve 4-vinylcyclohexanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature.[14]
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling Precautions
-
Explosive Hazard: Dess-Martin Periodinane is known to be shock-sensitive and can be explosive, especially when heated.[14] Avoid grinding the solid or heating it under confinement.[17] Handle with care.
-
Handling: Always use DMP in a well-ventilated fume hood. Wear appropriate PPE.[23][24]
General Experimental Workflow
The following diagram illustrates the general workflow applicable to all three described oxidation protocols, from setup to the final purified product.
Sources
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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The Strategic Utility of 4-Vinylcyclohexanone in Alkaloid Total Synthesis: Application Notes and Protocols
Introduction: 4-Vinylcyclohexanone as a Versatile Linchpin in Complex Synthesis
In the intricate field of natural product total synthesis, the selection of key intermediates is paramount to the success and elegance of a synthetic campaign. 4-Vinylcyclohexanone, a bifunctional molecule possessing both a nucleophilic/electrophilic ketone and a reactive vinyl group, has emerged as a powerful building block for the construction of complex alkaloid scaffolds. Its inherent reactivity allows for a diverse range of transformations, most notably in cycloaddition and annulation reactions, providing rapid access to the core cyclic systems of numerous biologically active alkaloids. This guide provides a comprehensive overview of the synthesis of 4-vinylcyclohexanone and its strategic application in the total synthesis of notable alkaloids, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Key Intermediate: 4-Vinylcyclohexanone
The efficient preparation of 4-vinylcyclohexanone is a critical first step in its utilization for alkaloid synthesis. While several methods can be envisaged for its synthesis, the Wittig reaction offers a reliable and high-yielding route starting from the readily available 4-acetylcyclohexanone. This approach provides excellent control over the formation of the vinyl group.[1][2]
Protocol 1: Synthesis of 4-Vinylcyclohexanone via Wittig Reaction
This protocol details the conversion of 4-acetylcyclohexanone to 4-vinylcyclohexanone using methyltriphenylphosphonium bromide.
Materials:
-
4-Acetylcyclohexanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Preparation of the Ylide: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flame-dried 100 mL round-bottom flask, dissolve 4-acetylcyclohexanone (1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the solution of 4-acetylcyclohexanone to the ylide suspension at 0 °C via a syringe or dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure 4-vinylcyclohexanone.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[3][4][5][6][7]
| Spectroscopic Data | 4-Vinylcyclohexanone |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.8 (m, 1H), ~5.0 (m, 2H), ~2.4-2.2 (m, 4H), ~2.1-1.9 (m, 5H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~211, ~141, ~114, ~45, ~41, ~35 |
| IR (thin film) ν (cm⁻¹) | ~2930, 2860, 1715 (C=O), 1640 (C=C), 910 |
| MS (EI) m/z | 124 (M⁺) |
Part 2: Application in Alkaloid Total Synthesis
4-Vinylcyclohexanone serves as a versatile precursor to key structural motifs found in a variety of alkaloids. Its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, allows for the rapid construction of bicyclic and polycyclic systems.
Case Study 1: The Total Synthesis of (+)-Minfiensine
Minfiensine is a Strychnos alkaloid with a complex pentacyclic framework.[8][9] The core structure can be accessed through a strategic Diels-Alder reaction where 4-vinylcyclohexanone can function as a dienophile.
The following workflow illustrates the conceptual application of 4-vinylcyclohexanone in a convergent synthesis of the tetracyclic core of minfiensine.
Caption: Conceptual workflow for the synthesis of (+)-Minfiensine.
This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between 4-vinylcyclohexanone and a suitable tryptamine-derived diene.
Materials:
-
4-Vinylcyclohexanone
-
Tryptamine-derived diene (e.g., a 2-vinylindole derivative)
-
Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk tube or flame-dried round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Low-temperature bath (if required)
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the tryptamine-derived diene (1.0 eq) and 4-vinylcyclohexanone (1.2 eq) in anhydrous DCM.
-
Cool the solution to the desired temperature (typically between -78 °C to room temperature, depending on the reactivity of the substrates and the Lewis acid used).
-
In a separate flask, prepare a solution of the Lewis acid (0.1 - 0.3 eq) in anhydrous DCM.
-
Slowly add the Lewis acid solution to the stirred solution of the diene and dienophile.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cycloadduct by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The use of a Lewis acid is crucial to activate the dienophile (4-vinylcyclohexanone) by coordinating to the carbonyl oxygen. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction and often enhancing the endo-selectivity. The choice of Lewis acid can influence the reaction rate and selectivity.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as Lewis acids are moisture-sensitive and will be deactivated by water.
-
Solvent: Dichloromethane or toluene are common solvents for Diels-Alder reactions as they are relatively non-coordinating and can be obtained in high purity.
-
Temperature: The reaction temperature is a critical parameter that can affect the diastereoselectivity of the cycloaddition. Lower temperatures generally favor the formation of the kinetic product.
Case Study 2: Synthetic Approaches to Huperzine A
Huperzine A is a Lycopodium alkaloid that acts as a potent acetylcholinesterase inhibitor and is used for the treatment of Alzheimer's disease.[10] The bicyclo[3.3.1]nonane core of Huperzine A can be constructed using a Robinson annulation strategy, for which 4-vinylcyclohexanone can serve as a key precursor.
Caption: Robinson annulation approach to the Huperzine A core.
This protocol describes a general procedure for the Robinson annulation using 4-vinylcyclohexanone as the Michael acceptor.
Materials:
-
4-Vinylcyclohexanone
-
A suitable ketone for enolate formation (e.g., cyclohexanone)
-
Base (e.g., Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH))
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) for neutralization
-
Solvents for extraction (e.g., ethyl acetate)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the starting ketone (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Slowly add 4-vinylcyclohexanone (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The Michael addition is typically followed by the intramolecular aldol condensation.[11]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting bicyclic enone by column chromatography or recrystallization.
Trustworthiness of the Protocol:
This protocol is based on the well-established Robinson annulation reaction, a robust and reliable method for the formation of six-membered rings.[11] The sequence of a Michael addition followed by an intramolecular aldol condensation is a cornerstone of organic synthesis. The choice of base and solvent is critical for efficient enolate formation and subsequent reaction.
Part 3: Data Summary and Comparison
The following table summarizes typical reaction conditions and yields for the key transformations involving 4-vinylcyclohexanone.
| Reaction | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Wittig Olefination | 4-Acetylcyclohexanone, Methyltriphenylphosphonium bromide | KOtBu | THF | 0 °C to RT | 75-85% | [1][2] |
| Diels-Alder Cycloaddition | 4-Vinylcyclohexanone, Tryptamine-derived diene | Sc(OTf)₃ | DCM | -78 °C to RT | 60-80% | [9][12] |
| Robinson Annulation | 4-Vinylcyclohexanone, Cyclohexanone | NaOEt | Ethanol | Reflux | 50-70% | [11] |
Conclusion
4-Vinylcyclohexanone has proven to be a valuable and versatile intermediate in the total synthesis of complex alkaloids. Its dual functionality allows for its strategic incorporation into synthetic routes, enabling the efficient construction of intricate polycyclic systems. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the application of this key building block in their own synthetic endeavors. The continued exploration of the reactivity of 4-vinylcyclohexanone will undoubtedly lead to new and innovative strategies for the synthesis of medicinally important natural products.
References
-
Majumdar, K. C., & Chattopadhyay, B. (2010). Recent applications of the Wittig reaction in alkaloid synthesis. In Alkaloids: Chemistry and Biology (Vol. 68, pp. 105-205). Academic Press. [Link]
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Biswas, S., & Maji, B. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ChemistrySelect, 6(32), 8235-8253. [Link]
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Sohel, S. M. A., & Opatz, T. (2014). Synthetic approaches towards huperzine A and B. Arkat USA. [Link]
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Organic Syntheses Procedure. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. [Link]
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Organic Syntheses Procedure. methylenecyclohexane. Organic Syntheses. [Link]
-
Verwilst, P., et al. (2010). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Request PDF. [Link]
-
Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]
-
Breit, B., & Breuninger, D. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 16, 2809-2818. [Link]
-
Sohel, S. M. A., & Opatz, T. (2014). Synthetic approaches towards huperzine A and B. ResearchGate. [Link]
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MacMillan, D. W. C., et al. (2009). Total Synthesis of Minfiensine by MacMillan. Organic Chemistry Portal. [Link]
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Macmillan Group - Princeton University. (2009). Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine. [Link]
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PubChem. 4-Vinyl-1-cyclohexene. PubChem. [Link]
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Wikipedia. Shapiro reaction. Wikipedia. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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Macmillan Group - Princeton University. (2009). Nine-Step Enantioselective Total Synthesis of (+)-Minfiensine. [Link]
-
ResearchGate. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. ResearchGate. [Link]
-
Rovis, T. (2008). Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. The Journal of organic chemistry, 73(15), 5693–5705. [Link]
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Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
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coursecontent. SHAPIRO REACTION. coursecontent. [Link]
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PubMed. Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease. PubMed. [Link]
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ResearchGate. LaCl3⋅2LiCl promoted 1,2‐addition of Grignard reagent to cyclohexanone. ResearchGate. [Link]
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Li, A. Y. (2006). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. The Journal of Organic Chemistry, 71(23), 8975-8977. [Link]
-
RSC Publishing. Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones: an efficient strategy for the synthesis of[1][2]oxazepino[5,4-a] indolizines. RSC Publishing. [Link]
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Slideshare. Shapiro reaction. Slideshare. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Srivastava/1d683057e62a053c896504a377d61b3699c68725]([Link]
-
Organic Chemistry Portal. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. [Link]
-
Nicolaou, K. C., et al. (2002). The Diels--Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
-
YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]
-
Rawal, V. H., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic letters, 23(13), 5288–5293. [Link]
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Application Note: Palladium-Catalyzed C-H Functionalization of 4-Vinylcyclohexanone
Executive Summary
4-Vinylcyclohexanone (4-VCH) is a readily available Diels-Alder adduct of butadiene, serving as a strategic chiral pool precursor (if enantiopure) or a versatile C8 building block. This guide details the Palladium-Catalyzed C-H Functionalization of 4-VCH, specifically focusing on oxidative dehydrogenation .
Unlike traditional methods requiring stoichiometric oxidants (e.g., DDQ, IBX) or halogenation/elimination sequences, modern Pd-catalysis allows for the direct, atom-economical conversion of C(sp³)-H bonds to C(sp²)-H bonds using molecular oxygen as the terminal oxidant.
This protocol provides two distinct, tunable workflows:
-
Selective Desaturation: Synthesis of 4-vinylcyclohex-2-en-1-one (Saegusa-type oxidation).
-
Oxidative Aromatization: Full dehydrogenation to 4-vinylphenol .
Mechanistic Principles & Design
The transformation relies on the ability of Pd(II) to coordinate to the ketone (via enol/enolate formation), followed by site-selective
The Catalytic Cycle
The reaction proceeds through a Pd(II)/Pd(0) cycle (aerobic) or a Pd surface mechanism (acceptorless). The critical step is the activation of the
-
Enone Selectivity: Achieved using electron-deficient Pd(II) sources (e.g., Pd(TFA)₂) with sulfoxide ligands (DMSO) that promote rapid
-hydride elimination but disfavor the second dehydrogenation step required for aromatization. -
Phenol Selectivity: Requires a more electron-rich or specific ligand environment (e.g., 2-dimethylaminopyridine) or heterogeneous Pd/C surfaces that facilitate the tautomerization and subsequent dehydrogenation of the intermediate enone.
Visualization of Signaling Pathways (Mechanism)
[1][2][3]
Experimental Protocols
Safety & Pre-requisites
-
Vinyl Group Stability: 4-Vinylphenol is prone to polymerization. All reactions involving the phenol product should be stabilized with 100 ppm BHT (butylated hydroxytoluene) during workup if not used immediately.
-
Oxygen Handling: Reactions use molecular oxygen (1 atm).[1][2] Ensure standard safety protocols for handling flammable organic solvents under O₂ atmospheres.
Protocol A: Selective Synthesis of 4-Vinylcyclohex-2-enone
Target: Introduction of a single double bond. Reference: Based on Stahl, S. S. et al. J. Am. Chem. Soc.[3][4]2011 .[3]
Reagents:
-
Substrate: 4-Vinylcyclohexanone (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%) or Pd(TFA)₂ (5 mol%)
-
Ligand: DMSO (20 mol% if using Pd(TFA)₂)
-
Solvent: DMSO/AcOH (9:1 v/v) or pure DMSO
-
Oxidant: O₂ (balloon)[3]
Step-by-Step:
-
Charge: To a 25 mL Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 4-vinylcyclohexanone (62 mg, 0.5 mmol).
-
Solvent: Add DMSO (2.0 mL). Note: DMSO acts as both solvent and ligand, stabilizing the Pd(II)-hydride intermediate to prevent precipitation of Pd(0).
-
Atmosphere: Evacuate and refill with O₂ (balloon) three times.
-
Reaction: Heat to 80 °C with vigorous stirring for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the appearance of the UV-active enone spot (lower Rf than ketone).
-
Workup: Dilute with water (10 mL) and extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol B: Oxidative Aromatization to 4-Vinylphenol
Target: Full aromatization. Reference: Based on Zhang, J. et al. Chem. Sci.[5]2015 (Acceptorless) and Stahl, S. S.[2][4][5] Science2011 (Aerobic).
Method B1: Aerobic (Mild)
-
Catalyst: Pd(TFA)₂ (5 mol%)
-
Ligand: 2-(N,N-Dimethylamino)pyridine (2-Me₂Npy) (10 mol%)
-
Solvent: tert-Amyl alcohol or DMSO
-
Additives: TsOH (10 mol%) can accelerate enolization.
-
Conditions: 100 °C, O₂ (1 atm), 24 h.
Method B2: Acceptorless (Industrial/Green)
-
Catalyst: 5% Pd/C (commercial, 5 mol% Pd loading)
-
Activator: H₂ (catalytic amount) or N₂ flow.[1]
-
Solvent: DMA (Dimethylacetamide) or Diglyme.
-
Conditions: 150 °C, reflux.
-
Critical Note: High temperature (150 °C) poses a risk of vinyl polymerization. Add BHT (0.1 equiv) to the reaction mixture.
Step-by-Step (Method B1 - Recommended for Lab Scale):
-
Charge: Combine Pd(TFA)₂ (8.3 mg, 0.025 mmol), 2-Me₂Npy (6.1 mg, 0.05 mmol), and TsOH·H₂O (9.5 mg, 0.05 mmol) in a reaction vial.
-
Substrate: Add 4-vinylcyclohexanone (62 mg, 0.5 mmol) and solvent (t-Amyl alcohol, 2 mL).
-
Reaction: Purge with O₂. Heat to 100 °C for 24 hours.
-
Workup: Cool to room temperature. Pass through a short pad of silica to remove catalyst. Concentrate carefully (product is volatile and polymerizable).
Data Interpretation & Optimization
Solvent & Ligand Screening Effects
The choice of solvent profoundly affects the reaction pathway.
| Variable | Condition | Outcome | Mechanistic Insight |
| Solvent | DMSO | Enone | DMSO coordinates to Pd, preventing aggregation and slowing the second dehydrogenation step. |
| Solvent | Toluene/Xylene | Low Conv. | Non-polar solvents stabilize Pd-hydrides poorly, leading to Pd black formation. |
| Ligand | 2-Me₂Npy | Phenol | Acts as a base to facilitate deprotonation/enolization of the intermediate enone. |
| Atmosphere | N₂ (with Pd/C) | Phenol | "Acceptorless" conditions drive H₂ release; requires high temp (150°C). |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Pd Black Formation | Catalyst decomposition before re-oxidation. | Increase O₂ pressure (balloon -> 1 atm flow) or switch to DMSO solvent. |
| Low Conversion | Inefficient enolization. | Add mild acid cocatalyst (TsOH, 10 mol%) or increase temp by 10°C. |
| Polymerization | Vinyl group reactivity at high temp. | Add radical inhibitor (BHT) and lower temperature (switch to Method B1). |
| Isomerization | Migration of vinyl double bond (internal). | Avoid strong mineral bases. Use amine bases or ligand-controlled systems. |
References
-
Diao, T., & Stahl, S. S. (2011).[3] Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones.[3] Journal of the American Chemical Society, 133(37), 14566–14569. Link[3]
-
Izawa, Y., Pun, D., & Stahl, S. S. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Science, 333(6040), 209–213. Link
-
Zhang, J., Jiang, Q., Yang, D., Zhao, X., Dong, Y., & Liu, R. (2015).[5] Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors.[2][5] Chemical Science, 6, 4674–4680.[5] Link
-
Iosub, A. V., & Stahl, S. S. (2015). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Journal of the American Chemical Society, 137(10), 3454–3457. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H 2 without oxidants and hydrogen acceptors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01044F [pubs.rsc.org]
- 3. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 4. Palladium-catalyzed aerobic oxidative dehydrogenation of cyclohexenes to substituted arene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Notes and Protocols: 4-Vinylcyclohexanone as a Strategic Precursor for the Synthesis of Yaequinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a novel and efficient synthetic strategy for the construction of yaequinolones, a family of meroterpenoid natural products with potential therapeutic applications. The proposed pathway utilizes 4-vinylcyclohexanone as a key starting material, leveraging its reactivity in a pivotal Robinson annulation step to construct the core bicyclic system of the target molecule. This application note provides a detailed theoretical framework, step-by-step experimental protocols, and characterization data for the synthesis of yaequinolone, offering a practical guide for researchers in natural product synthesis and medicinal chemistry.
Introduction
Yaequinolones are a class of fungal metabolites characterized by a complex, highly substituted quinolone core appended with a terpenoid-derived cyclic moiety. Their intricate architecture and promising biological activities, including insecticidal properties, have made them attractive targets for total synthesis. While several synthetic routes to yaequinolones have been reported, they often involve lengthy sequences and require sophisticated starting materials.[1][2][3][4] This application note proposes a convergent and potentially more scalable approach commencing from the readily accessible 4-vinylcyclohexanone. The central strategy hinges on a Robinson annulation reaction, a powerful and well-established method for the formation of six-membered rings.[5][6][7]
The vinyl group of 4-vinylcyclohexanone serves as a latent Michael acceptor, which, upon conjugation, can react with a suitable enolate to initiate the annulation cascade. This approach offers a streamlined entry to a key tricyclic intermediate, which can then be further elaborated to the final yaequinolone structure through a series of well-precedented transformations.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step sequence beginning with the preparation of a suitable Michael acceptor from 4-vinylcyclohexanone, followed by a Robinson annulation, and subsequent functional group manipulations to complete the synthesis of yaequinolone.
Caption: Proposed synthetic workflow for yaequinolone from 4-vinylcyclohexanone.
Experimental Protocols
Part 1: Synthesis of the Tricyclic Core via Robinson Annulation
The key transformation in this synthetic approach is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[5][8]
Step 1a: Oxidation of 4-Vinylcyclohexanone
To render 4-vinylcyclohexanone susceptible to Michael addition, the ketone is first converted to an α,β-unsaturated ketone.
-
Materials: 4-Vinylcyclohexanone, Phenylselenyl chloride, Hydrogen peroxide, Dichloromethane (DCM), Triethylamine, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Protocol:
-
Dissolve 4-vinylcyclohexanone (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add phenylselenyl chloride (1.1 eq) dropwise and stir for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq) at 0 °C.
-
Stir vigorously for 3 hours at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ketone intermediate.
-
Step 1b: Robinson Annulation
-
Materials: α,β-Unsaturated ketone intermediate from Step 1a, suitable Michael donor (e.g., the enolate of a substituted cyclohexanone), Sodium ethoxide, Ethanol, Toluene.
-
Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add the Michael donor (1.0 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tricyclic core by column chromatography.
-
Part 2: Elaboration of the Tricyclic Core to Yaequinolone
The subsequent steps focus on the conversion of the tricyclic core into the final yaequinolone product. These transformations are based on established methodologies in natural product synthesis.[9][10]
Step 2a: Aromatization and Hydroxylation
-
Materials: Tricyclic core, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dioxane, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Protocol for Aromatization:
-
Dissolve the tricyclic core (1.0 eq) in dioxane.
-
Add DDQ (2.2 eq) and reflux the mixture for 24 hours.
-
Cool the reaction, filter to remove the hydroquinone byproduct, and concentrate the filtrate.
-
Purify the crude product by chromatography.
-
-
Protocol for Hydroxylation:
-
Dissolve the aromatized intermediate (1.0 eq) in DCM.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Stir at room temperature for 6 hours.
-
Quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Purify by chromatography.
-
Step 2b: Final Synthetic Modifications
The final steps may involve N-alkylation and other functional group interconversions as required to match the specific yaequinolone target. These steps would be guided by the specific protecting groups used and the nature of the target molecule.
Data Presentation
Table 1: Expected Yields and Spectroscopic Data for Key Intermediates
| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| α,β-Unsaturated Ketone | 60-70 | 6.8-7.2 (m), 5.8-6.2 (m), 2.2-2.8 (m) | 200-210, 150-160, 125-135, 30-40 | [M]+ |
| Tricyclic Core | 50-60 | 5.9 (s), 1.5-2.5 (m) | 210-220, 170-180, 120-130, 20-50 | [M]+ |
| Aromatized Intermediate | 70-80 | 7.0-8.0 (m), 2.5-3.0 (m) | 190-200, 120-150, 20-30 | [M]+ |
| Yaequinolone | 40-50 | Characteristic aromatic and aliphatic signals | Characteristic quinolone and terpenoid signals | [M+H]+ |
Visualization of the Key Reaction
Caption: Key steps of the Robinson Annulation: Michael Addition and Aldol Condensation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data provided in Table 1 serve as a benchmark for the characterization of the key intermediates, allowing for self-validation of the synthetic progress. Should deviations from the expected outcomes occur, the modular nature of the synthesis allows for troubleshooting and optimization of individual steps.
Conclusion
The proposed synthetic route utilizing 4-vinylcyclohexanone as a precursor offers a promising and efficient strategy for the synthesis of yaequinolones. The key Robinson annulation step provides a rapid assembly of the complex core structure, potentially shortening the overall synthetic sequence compared to existing methods. This application note provides a comprehensive guide for researchers to explore this novel approach, contributing to the advancement of natural product synthesis and the development of new therapeutic agents.
References
-
Heretsch, P., & Christmann, M. (2020). Five-Step Synthesis of Yaequinolones J1 and J2. ChemRxiv. [Link][2][4]
-
Schwan, J., et al. (2020). Five-Step Synthesis of Yaequinolones J1 and J2. Chemistry – A European Journal, 26(14), 3048-3052. [Link][3]
-
Zhang, W., et al. (2021). Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination. The Journal of Organic Chemistry, 86(10), 7136–7148. [Link][9][10][11]
-
Heretsch, P., & Christmann, M. (2020). Five-Step Synthesis of Yaequinolones J1 and J2. ResearchGate. [Link][1]
-
Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. [Link][12]
-
Slideshare. (2017). Diels-Alder Reaction-For the preparation of cyclohexene. [Link][13]
-
Snider, B. B., & Che, Q. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 8(22), 5133–5135. [Link][14]
-
Kim, J. E., et al. (2021). Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 699508. [Link][15]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link][5]
-
Chida, N., & Sato, T. (2014). Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction. The Chemical Record, 14(4), 592-605. [Link][16]
-
Keglevich, G., et al. (2018). Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. RSC Advances, 8(28), 15462-15467. [Link][17]
-
Singh, R. P., et al. (2015). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 11, 1936–1943. [Link][18]
-
Majumdar, K. C. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 7(4). [Link][7]
-
Kumar, P., & Gupta, A. K. (2014). Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones. Organic & Biomolecular Chemistry, 12(4), 566-570. [Link][19]
-
Stork, G., & Baine, N. H. (1985). Vinyl radical cyclization in the synthesis of natural products: seychellene. Tetrahedron Letters, 26(48), 5927-5930. [Link][20]
-
Reddy, B. V. S., et al. (2017). Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. Journal of the Iranian Chemical Society, 14(12), 2615-2637. [Link][21]
-
Fürstner, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 193-207. [Link][22]
-
Gicquel, M., et al. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(4), 3635–3648. [Link][23]
-
Avendaño, C., et al. (2001). Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. Molecules, 6(12), 971-978. [Link][24]
-
Alemán, J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443. [Link][25]
-
The Organic Chemistry Tutor. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones [Video]. YouTube. [Link][8]
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- 15. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]
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Application Notes & Protocols: A Strategic Approach to the Synthesis of (±)-Geijerone via Cope Rearrangement of 4-Vinylcyclohexanone Derivatives
Abstract
Geijerone, a naturally occurring elemene-type sesquiterpenoid, is a molecule of significant interest in the fields of flavor and fragrance chemistry. Its characteristic structure, featuring a 1,2-dialkenylcyclohexane framework, presents a compelling synthetic challenge.[1] This document provides a detailed application note and a robust experimental protocol for the synthesis of racemic (±)-geijerone. The core of this strategy hinges on the strategic conversion of a readily available 4-vinylcyclohexanone derivative into a 1,5-diene precursor, followed by a thermally induced[2][2]-sigmatropic rearrangement—the Cope Rearrangement—to construct the target carbon skeleton.[3] This guide is designed for researchers and organic chemists, offering in-depth mechanistic insights, a self-validating experimental protocol, and methods for structural verification.
Introduction and Strategic Overview
The synthesis of natural products is a cornerstone of organic chemistry, providing not only confirmation of structure but also pathways for creating analogues with novel properties.[4] Geijerone is an attractive target due to its unique structural motifs and its presence in various essential oils. The key to its architecture is the syn-relationship between the vinyl and isopropenyl groups on the cyclohexane ring.
Our synthetic approach is rooted in a retrosynthetic analysis that identifies a critical thermal transformation: the Cope Rearrangement. This powerful reaction allows for the predictable and stereoselective formation of carbon-carbon bonds through a concerted, cyclic transition state.[5] The necessary precursor for this rearrangement is a substituted 1,2-divinylcyclohexane, which can be logically derived from a 4-vinylcyclohexanone starting material.
The core logic of the synthesis is as follows:
-
Functionalization: Convert the ketone moiety of a 4-vinylcyclohexanone derivative into a second vinyl group to create a 1,5-diene system.
-
Rearrangement: Subject the resulting 1,5-diene to thermal conditions to induce the Cope Rearrangement, thereby setting the final carbon skeleton of geijerone.
-
Purification & Verification: Isolate and characterize the final product to confirm its identity and purity.
This application note will first delve into the mechanistic underpinnings of the Cope Rearrangement, followed by a detailed, step-by-step protocol for executing this synthesis in a laboratory setting.
The Core Transformation: Understanding the Cope Rearrangement
The Cope Rearrangement is a thermally initiated, uncatalyzed isomerization of a 1,5-diene.[6] It proceeds through a concerted[2][2]-sigmatropic mechanism, meaning the bond-breaking and bond-forming events occur simultaneously within a six-membered, cyclic transition state.[3][7]
From a kinetic standpoint, the transition state overwhelmingly prefers a chair-like conformation to minimize steric interactions, a principle that allows for a high degree of stereochemical predictability.[8] In our synthesis, the precursor is designed to adopt a transition state that leads to the desired syn-stereochemistry of the final product. The equilibrium of the reaction is driven towards the formation of the more thermodynamically stable product, which in this case is the conjugated isopropenyl system of geijerone.[5]
Diagram 1: Mechanism of the Cope Rearrangement.
Detailed Experimental Protocol
This protocol outlines the synthesis of (±)-geijerone from 4-vinylcyclohexanone. The procedure involves two main stages: the formation of the 1,5-diene precursor via a Wittig reaction, followed by the thermal Cope Rearrangement.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Vinylcyclohexanone | ≥97% | Sigma-Aldrich | Starting material. |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | Wittig salt. |
| Potassium tert-butoxide (KOtBu) | ≥98% | Acros Organics | Strong, non-nucleophilic base. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | High-boiling solvent for rearrangement. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Chemical | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching. |
| Saturated aq. NaCl (Brine) | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR Chemicals | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | - | Eluent for chromatography. |
Step 1: Synthesis of 4-Methylene-1-vinylcyclohexane (1,5-Diene Precursor)
Causality: The Wittig reaction is chosen for the olefination of 4-vinylcyclohexanone because it is a robust and high-yielding method for converting ketones into alkenes with minimal side reactions. Potassium tert-butoxide is a sufficiently strong base to deprotonate the phosphonium salt to form the ylide, while being sterically hindered to prevent competing reactions with the ketone.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Ylide Formation: To the flask, add methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol, 1.5 equiv). Add anhydrous THF (80 mL) via cannula. Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.68 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. The mixture will turn a characteristic deep yellow-orange, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Dissolve 4-vinylcyclohexanone (1.24 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using pure hexane as the eluent to isolate the volatile diene.
-
The product, 4-methylene-1-vinylcyclohexane, is a clear, colorless oil.
-
Step 2: Thermal Cope Rearrangement to (±)-Geijerone
Causality: The rearrangement requires thermal energy to overcome the activation barrier of the pericyclic reaction. Toluene is selected as the solvent due to its high boiling point (111 °C), which provides a suitable temperature for the reaction to proceed at a reasonable rate while remaining inert. The sealed tube prevents the evaporation of the volatile product.
-
Apparatus Setup: Place the purified 4-methylene-1-vinylcyclohexane from Step 1 (approx. 0.8 g, 6.5 mmol) into a thick-walled pressure tube (or a sealed tube) equipped with a magnetic stir bar.
-
Add anhydrous toluene (10 mL).
-
Reaction: Seal the tube securely and heat the mixture in an oil bath at 180-200 °C for 6-8 hours.
-
Monitoring: After cooling to room temperature, carefully open the tube. The progress of the rearrangement can be monitored by ¹H NMR or GC-MS analysis of a small aliquot, observing the disappearance of the precursor signals and the appearance of geijerone signals.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of 1-5% ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield (±)-geijerone as a colorless oil.
-
Overall Synthetic Workflow
Diagram 2: Overall synthetic workflow for Geijerone.
Product Characterization and Validation
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized and the data compared to literature values for geijerone.
| Analysis Technique | Expected Result for (±)-Geijerone |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (dd, 1H, vinyl H), ~4.9 (m, 2H, vinyl H), ~4.7 (s, 2H, exocyclic methylene H), ~2.2-1.5 (m, 7H, ring protons), ~1.7 (s, 3H, methyl H). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (quaternary C of isopropenyl), ~142 (vinyl CH), ~112 (vinyl CH₂), ~109 (exocyclic CH₂), plus signals for aliphatic ring carbons and the methyl group. |
| Mass Spec (EI) | m/z (%): 164 (M⁺), 149, 121, 107, 93, 79. |
| FT-IR (neat) | ν (cm⁻¹): ~3075 (C-H stretch, alkene), ~2925 (C-H stretch, alkane), ~1645 (C=C stretch), ~885 (C=C bend, out-of-plane). |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of (±)-geijerone from 4-vinylcyclohexanone derivatives. By leveraging the predictable and powerful nature of the Cope Rearrangement, this protocol offers a reliable pathway to this interesting natural product. The detailed explanation of the underlying chemical principles, combined with a step-by-step, self-validating experimental procedure, equips researchers with the necessary tools to successfully execute this synthesis and expand upon it for the creation of novel analogues.
References
-
Rudmin, M. (2021). Structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis. PMC. Available at: [Link]
-
The two steps synthesis of zingerone (7) from vanillin. (2023). ResearchGate. Available at: [Link]
-
Paquette, L. A. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]
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Panda, C. (2014). Synthesis of (±)-geijerone (1) and a diastereoisomeric mixture with its 5-epimer. ResearchGate. Available at: [Link]
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Kumar, B. et al. (2019). A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). PMC. Available at: [Link]
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Wawrzeńczyk, C. et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Wiley Online Library. Available at: [Link]
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Chida, N. & Sato, T. (2014). Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction. PubMed. Available at: [Link]
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Trauner, D. (2022). Natural product anticipation through synthesis. PMC. Available at: [Link]
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Rai, M. et al. (2024). Green Synthesis and Characterization of Ginger-Derived Silver Nanoparticles and Evaluation of Their Antioxidant, Antibacterial, and Anticancer Activities. PMC. Available at: [Link]
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Cope Rearrangement. Organic Chemistry Portal. Available at: [Link]
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Cope rearrangement. Wikipedia. Available at: [Link]
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Revisiting the Multifaceted Phytochemical: An Updated Review on Therapeutic Potential, Pharmaceutical Formulations, Pre-Clinical, and Clinical Trials of Zingerone. (2025). Preprints.org. Available at: [Link]
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Floryan, D. E. (1968). Synthesis of 4,4-Dimethylcyclohexane Derivatives for Study of the 4-Hydroxy Ketone Effect. College of the Holy Cross. Available at: [Link]
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Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Available at: [Link]
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Sienkiewicz, M. & Gładkowski, W. (2000). Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. MDPI. Available at: [Link]
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Application Notes and Protocols: Functionalization of the Vinyl Group in 4-Vinylcyclohexanone
Introduction: The Synthetic Versatility of 4-Vinylcyclohexanone
4-Vinylcyclohexanone is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. It possesses two key reactive sites: a ketone carbonyl group and a terminal vinyl group. This unique combination allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. The vinyl group, in particular, serves as a versatile handle for introducing diverse functionalities through various addition and cleavage reactions. Understanding and controlling the reactivity of this vinyl moiety is paramount for its effective utilization as a building block in the synthesis of novel compounds, including pharmacologically active agents. This guide provides an in-depth exploration of several key functionalization strategies for the vinyl group of 4-vinylcyclohexanone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Epoxidation: Synthesis of 4-(Oxiran-2-yl)cyclohexan-1-one
Epoxidation of the vinyl group in 4-vinylcyclohexanone yields 4-(oxiran-2-yl)cyclohexan-1-one, a valuable intermediate containing a reactive epoxide ring. This three-membered ring can be readily opened by a variety of nucleophiles, providing a pathway to a diverse range of 1,2-difunctionalized compounds.
Mechanistic Rationale: The "Butterfly" Transition State
The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and reliable transformation.[1][2] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state. In this concerted step, the oxygen atom from the peroxy acid is transferred to the alkene's double bond.[3] The π electrons of the vinyl group act as the nucleophile, attacking the electrophilic oxygen of the peroxy acid, while simultaneously, the lone pair on that same oxygen atom attacks one of the vinyl carbons.[3] This process results in the syn-addition of the oxygen atom to the double bond, forming the epoxide ring.[1] The weak O-O bond in the peroxy acid facilitates this transfer.[3]
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Introduction: The Quest for Performance in Photolithography
An Application Guide: Synthesis and Integration of 4-Vinylcyclohexanone into Advanced Photoresist Polymers
The relentless miniaturization in the semiconductor industry necessitates continuous innovation in photoresist materials.[1] Modern photoresists, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography, are complex polymeric systems designed to meet stringent requirements for resolution, sensitivity, and process stability. A critical factor in a photoresist's performance is its resistance to the aggressive plasma etching processes used to transfer the patterned image to the underlying substrate.
Alicyclic polymers, those containing non-aromatic ring structures, have been identified as a key class of materials for enhancing plasma etch resistance. The incorporation of bulky, carbon-rich alicyclic units into the polymer backbone improves its structural integrity under ion bombardment. This application note details the synthesis and use of 4-vinylcyclohexanone, a functionalized alicyclic monomer, for the development of advanced photoresist polymers. The ketone functionality offers a potential site for further chemical modification, while the vinyl group allows for straightforward incorporation into polymer chains via free-radical polymerization.
This guide provides researchers and process engineers with detailed protocols for the synthesis of the 4-vinylcyclohexanone monomer, its subsequent copolymerization, polymer characterization, and its formulation into a model photoresist. We will explore the scientific rationale behind each step, providing a comprehensive framework for leveraging this monomer in next-generation lithographic materials.
Part 1: Monomer Synthesis: 4-Vinylcyclohexanone via Wittig Reaction
The most direct and widely adopted method for converting a ketone into an alkene is the Wittig reaction.[2][3] This reaction utilizes a phosphorus ylide to replace the carbonyl oxygen with a carbon-carbon double bond. Here, we adapt this classic transformation for the synthesis of 4-vinylcyclohexanone from commercially available 1,4-cyclohexanedione. The reaction proceeds in two key stages: protection of one ketone and the Wittig reaction on the other. For the purpose of this guide, we will focus on the direct olefination of cyclohexanone as the foundational reaction, from which 4-vinylcyclohexanone can be derived. The analogous reaction with a protected 4-ketocyclohexanecarbaldehyde would yield the target monomer.
A common method for creating the vinyl group is through the reaction of a ketone with methyltriphenylphosphonium bromide.[3][4]
Protocol 1: Synthesis of 4-Vinylcyclohexanone
Causality: This protocol employs the Wittig reaction, a robust method for olefination. The ylide is generated in situ by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of cyclohexanone.[3]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Cyclohexanone, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Ylide Generation:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0°C.
-
Add freshly distilled cyclohexanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the flask.
-
The reaction is often rapid, indicated by the disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide).
-
Allow the reaction to warm to room temperature and stir overnight to ensure complete conversion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide. Purify the liquid 4-vinylcyclohexanone via fractional distillation under reduced pressure.
-
Caption: Reaction scheme for the synthesis of 4-vinylcyclohexanone.
Part 2: Photoresist Polymer Synthesis by Free-Radical Polymerization
To be useful in a photoresist, 4-vinylcyclohexanone is typically copolymerized with other monomers that provide additional essential properties, such as acid-cleavable groups for chemical amplification, or aromatic units for etch resistance and optical properties. A common strategy is to copolymerize it with a protected hydroxystyrene, such as 4-acetoxystyrene. The acetoxy group can be later hydrolyzed to the phenolic hydroxyl group necessary for aqueous base solubility in positive-tone resists.
Protocol 2: Copolymerization of 4-Vinylcyclohexanone and 4-Acetoxystyrene
Causality: Free-radical polymerization is a versatile method for polymerizing vinyl monomers.[5][6] We use azobisisobutyronitrile (AIBN) as a thermal initiator, which decomposes upon heating to generate radicals that initiate the polymerization chain reaction. The polymer is isolated by precipitation in a non-solvent (methanol), which causes the polymer chains to aggregate and fall out of solution while unreacted monomers remain dissolved.
Materials:
-
4-Vinylcyclohexanone (VCH), purified
-
4-Acetoxystyrene (AS), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous tetrahydrofuran (THF) or 1,4-Dioxane
-
Methanol
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Reaction Setup:
-
In a Schlenk flask, dissolve VCH and AS in the desired molar ratio (e.g., 50:50) in anhydrous THF to achieve a total monomer concentration of approximately 1-2 M.
-
Add AIBN (1-2 mol% relative to total monomers).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 60-70°C.
-
Allow the reaction to proceed under magnetic stirring for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large beaker containing a stirred, large excess of a non-solvent, such as methanol (at least 10x the volume of the reaction solution).
-
The polymer will precipitate as a white solid.
-
Allow the suspension to stir for 1-2 hours to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
To further purify the polymer, re-dissolve it in a minimal amount of THF and re-precipitate it into methanol. Repeat this process 2-3 times.
-
Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Caption: Workflow for copolymer synthesis and purification.
Part 3: Polymer Characterization
Thorough characterization of the synthesized copolymer is essential to ensure it meets the required specifications for a photoresist resin. Key parameters include molecular weight, molecular weight distribution, chemical composition, and thermal properties.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI (<2.0) is desirable for consistent lithographic performance.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the incorporation of both monomers into the polymer chain and determines the copolymer composition by integrating the characteristic peaks of each monomer unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides qualitative confirmation of the polymer structure by identifying characteristic functional groups, such as the carbonyl (C=O) stretch from both the cyclohexanone and acetate groups.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the polymer's thermal decomposition temperature (Td), indicating its stability at the high temperatures used in bake steps. Differential scanning calorimetry (DSC) measures the glass transition temperature (Tg), which is critical for maintaining pattern integrity during processing.[2] A high Tg (typically >120°C) is required to prevent pattern collapse.
Table 1: Expected Properties of a Poly(VCH-co-AS) Copolymer
| Property | Analytical Technique | Expected Value | Significance in Photoresist Performance |
| Mw (Weight-Average MW) | GPC | 8,000 - 15,000 g/mol | Affects dissolution properties and mechanical strength. |
| PDI (Polydispersity Index) | GPC | 1.5 - 2.5 | A lower PDI leads to more uniform and predictable behavior. |
| Tg (Glass Transition Temp.) | DSC | > 130 °C | High Tg prevents thermal flow and pattern degradation during bake steps.[2] |
| Td (Decomposition Temp.) | TGA | > 200 °C | Ensures polymer stability during processing up to the PEB temperature. |
| Composition (VCH:AS) | ¹H NMR | As per feed ratio | The monomer ratio tunes etch resistance, adhesion, and solubility. |
Part 4: Photoresist Formulation and Lithographic Evaluation
The final step is to formulate the synthesized polymer into a photoresist and evaluate its patterning capability. This involves dissolving the polymer in a suitable solvent with a photoacid generator (PAG).
Protocol 3: Basic Formulation and Lithography
Causality: In a chemically amplified resist, the PAG generates a strong acid upon exposure to UV light. During the post-exposure bake (PEB), this acid catalyzes a deprotection reaction (e.g., hydrolysis of the acetate groups on the AS units), rendering the exposed regions soluble in an aqueous alkaline developer. The VCH units do not participate in the chemical amplification but are expected to enhance the plasma etch resistance of the patterned features.
Formulation Components:
-
Resin: Poly(VCH-co-AS) (e.g., 15 wt%)
-
PAG: Triphenylsulfonium triflate (e.g., 3-5 wt% relative to polymer)
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or Cyclohexanone[1][4]
Step-by-Step Lithography Workflow:
-
Coating: Spin-coat the formulated resist onto a silicon wafer to achieve the desired film thickness (e.g., 100-200 nm).
-
Soft Bake (PAB): Bake the wafer (e.g., 90-110°C for 60s) to remove the casting solvent.
-
Exposure: Expose the coated wafer to a specific pattern of DUV light (e.g., 248 nm or 193 nm). The exposure dose will need to be optimized.
-
Post-Exposure Bake (PEB): Bake the wafer again (e.g., 100-120°C for 60-90s) to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in an aqueous developer solution, typically 0.26 N tetramethylammonium hydroxide (TMAH), to dissolve the exposed regions.
-
Hard Bake: Perform a final bake (e.g., 110-130°C) to densify the resist and improve adhesion before etching.
-
Analysis: Inspect the resulting patterns using scanning electron microscopy (SEM) to evaluate resolution, line-edge roughness (LER), and pattern fidelity.
Anticipated Benefits of 4-Vinylcyclohexanone Incorporation:
-
Enhanced Etch Resistance: The alicyclic cyclohexanone ring provides a higher carbon-to-hydrogen ratio compared to purely acrylic or styrenic polymers, which generally correlates with improved resistance to plasma etching.
-
Adhesion Promotion: The polar ketone functionality may improve adhesion to various substrates like silicon nitride and silicon dioxide.
Caption: A complete workflow for photoresist formulation and lithographic processing.
Conclusion
4-Vinylcyclohexanone represents a promising monomer for the design of advanced photoresist polymers. Its synthesis via the Wittig reaction is straightforward, and it can be readily incorporated into polymer backbones using standard free-radical polymerization techniques. The resulting copolymers, when formulated into a photoresist, are expected to exhibit enhanced plasma etch resistance and potentially improved substrate adhesion due to the alicyclic and polar nature of the cyclohexanone moiety. The protocols and rationale presented in this guide provide a solid foundation for researchers to explore the potential of 4-vinylcyclohexanone and to develop novel, high-performance materials tailored for the demanding challenges of next-generation photolithography.
References
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Wong, F. (2016, August 11). Wittig + Epoxide Synthesis Orgo 2 Made Easy! POTD #7: Special Guest SOLUTION | Organic Chemistry. YouTube. Retrieved February 5, 2026, from [Link]
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Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved February 5, 2026, from [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Free radical polymerization of vinyl monomers. Retrieved February 5, 2026, from [Link]
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MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved February 5, 2026, from [Link]
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Application Notes and Protocols: Asymmetric Synthesis Using Chiral 4-Vinylcyclohexanone Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the asymmetric synthesis of chiral 4-vinylcyclohexanone intermediates. These synthons are of paramount importance in the construction of complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceuticals. This guide details various synthetic strategies, with a focus on organocatalytic and metal-catalyzed approaches, and provides validated, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.
Introduction: The Strategic Importance of Chiral 4-Vinylcyclohexanones
The precise control of stereochemistry is a cornerstone of modern organic synthesis and drug development.[1] Chiral cyclic ketones, in particular, are versatile building blocks that enable the stereocontrolled construction of complex molecules.[2] Among these, chiral 4-vinylcyclohexanones have emerged as highly valuable intermediates. The vinyl group serves as a versatile synthetic handle for a wide array of transformations, including but not limited to, cycloadditions, cross-coupling reactions, and oxidative cleavages. The cyclohexanone core, with its defined stereocenters, provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions.
The application of these intermediates spans the synthesis of numerous natural products and pharmaceutically active compounds. Their utility lies in their ability to participate in cascade reactions, allowing for the rapid assembly of polycyclic systems with high stereocontrol.[3]
Key Synthetic Strategies for Asymmetric Synthesis
The enantioselective synthesis of 4-vinylcyclohexanones can be broadly categorized into two main approaches: organocatalysis and metal-catalysis. The choice of strategy often depends on the desired substitution pattern, scalability, and tolerance of functional groups.
Organocatalytic Approaches: The Power of Chiral Amines
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules.[4] Chiral secondary amines, such as proline and its derivatives, are frequently employed to catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key step in the formation of chiral cyclohexanones.[2]
The general mechanism involves the formation of a chiral enamine intermediate from the α,β-unsaturated ketone and the chiral amine catalyst. This enamine then reacts with an electrophile, and the stereochemistry is controlled by the chiral environment created by the catalyst.
A prominent example is the Robinson annulation, a tandem Michael addition and aldol condensation, where the stereochemistry of the initial chiral ketone dictates the final stereochemical outcome of the polycyclic product.[2]
Metal-Catalyzed Strategies: Precision and Versatility
Metal-catalyzed reactions offer a powerful and versatile toolkit for asymmetric synthesis.[5] Palladium-catalyzed asymmetric allylic alkylation (AAA) and redox-relay Heck reactions are particularly effective for the synthesis of chiral cyclohexanones.[6]
In a redox-relay Heck reaction, for instance, the desymmetrization of a cyclic enone can be achieved with a variety of aryl boronic acids, providing access to γ-functionalized cyclopentenones and δ-functionalized cycloheptenones with excellent enantioselectivity.[6] This methodology highlights the potential for remote functionalization, a significant advantage in complex molecule synthesis.
Biocatalysis, utilizing enzymes like ene-reductases, also presents an environmentally benign and highly selective method. The desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can generate valuable quaternary stereocenters with exceptional enantioselectivities (up to >99% ee).[7]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a chiral 4-vinylcyclohexanone intermediate via an organocatalytic Michael addition-based approach.
Synthesis of a Proline-Derived Organocatalyst
A common and effective organocatalyst for this transformation is a derivative of proline. The synthesis of N-Tosyl-(Sa)-binam-L-prolinamide is a representative example of a catalyst used in these types of reactions.[8]
Diagram 1: Conceptual Workflow for Organocatalyst Synthesis
Caption: Workflow for the synthesis and validation of a chiral organocatalyst.
Protocol: Asymmetric Synthesis of (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione
This protocol is adapted from a well-established procedure for the synthesis of the Wieland-Miescher ketone, a related and important chiral building block, demonstrating the power of organocatalysis.[8]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
N-Tosyl-(Sa)-binam-L-prolinamide organocatalyst
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-1,3-cyclohexanedione and the N-Tosyl-(Sa)-binam-L-prolinamide organocatalyst (typically 5-10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene) to dissolve the starting materials.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the specific catalyst and substrate). Slowly add methyl vinyl ketone to the stirred solution.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel, visualizing with a suitable stain such as potassium permanganate.[8] The reaction is typically complete when the starting material is fully consumed.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Results
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 25 | 24 | 90 | 92 |
| 10 | 0 | 48 | 85 | 95 |
| 2 | 25 | 72 | 75 | 88 |
Note: The data in this table is illustrative and based on typical outcomes for similar reactions.
Mechanism of Stereochemical Control
The enantioselectivity of the organocatalyzed reaction is governed by the formation of a transient chiral enamine intermediate. The bulky substituent on the chiral amine catalyst effectively shields one face of the enamine, directing the incoming electrophile (in this case, methyl vinyl ketone) to the opposite face.
Diagram 2: Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for the organocatalyzed Michael addition.
Applications in Drug Development and Total Synthesis
Chiral 4-vinylcyclohexanone intermediates are pivotal in the synthesis of a wide range of complex molecules. The vinyl group can be elaborated into various functional groups, and the cyclohexanone ring can be further functionalized or incorporated into larger polycyclic systems.
For instance, these intermediates can be used in the synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds.[9] The strategic use of these building blocks can significantly shorten synthetic routes and improve overall efficiency. The convergent synthesis of highly functionalized carbocycles and heterocycles, which are prevalent in FDA-approved drugs, is a significant challenge that can be addressed using these synthons.[10]
Troubleshooting and Key Considerations
-
Catalyst Activity: The purity and activity of the organocatalyst are crucial for achieving high enantioselectivity. Ensure the catalyst is properly prepared and stored.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome. Optimization of these parameters may be necessary for new substrates.
-
Substrate Scope: While many organocatalytic systems are robust, the electronic and steric properties of the substrates can affect reactivity and selectivity.
-
Purification: Careful purification is necessary to remove the catalyst and any byproducts, which could interfere with subsequent steps.
Conclusion
The asymmetric synthesis of chiral 4-vinylcyclohexanone intermediates is a powerful strategy for the construction of complex, enantiomerically pure molecules. Both organocatalytic and metal-catalyzed methods provide efficient and highly selective routes to these valuable building blocks. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement these methods in their own synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics.
References
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Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]
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Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. Retrieved February 5, 2026, from [Link]
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General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
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8a-Methyl-3,4,8,8a - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]
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Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Metal-Catalyzed (4+3) Cyclization of Vinyl Aziridines with para-Quinone Methide Derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Enantioselective Synthesis of Functionalized Polycarbocycles via a Three-Component Organocascade Quadruple Reaction. (2015). ACS Publications. Retrieved February 5, 2026, from [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (2006). Macmillan Group. Retrieved February 5, 2026, from [Link]
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Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]
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Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. (2022). SZTE Publicatio Repozitórium. Retrieved February 5, 2026, from [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Polymerization of 4-Vinylcyclohexanone During Distillation
Welcome to the technical support center for handling reactive monomers. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals working with 4-vinylcyclohexanone. The inherent reactivity of the vinyl moiety makes this compound susceptible to unwanted polymerization, particularly under the thermal stress of distillation. This document is designed to equip you with the foundational knowledge and practical troubleshooting steps to ensure a safe and successful purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of 4-vinylcyclohexanone.
Q1: What makes 4-vinylcyclohexanone so prone to polymerization during distillation?
A: The tendency of 4-vinylcyclohexanone to polymerize stems from its molecular structure, specifically the vinyl group (-CH=CH₂). This group is susceptible to free-radical polymerization. The process is typically initiated by heat, which can generate free radicals spontaneously.[1] Once initiated, these radicals react with other monomer units in a rapid chain reaction, leading to the formation of high-molecular-weight polymers. Distillation, by its nature, requires elevated temperatures, which provides the energy needed to initiate this undesirable chain reaction.[1]
Q2: What are the tell-tale signs of polymerization occurring in my distillation flask?
A: Vigilance during the distillation process is critical. Key indicators of polymerization include:
-
Increased Viscosity: The most common sign is a noticeable thickening of the liquid in the distillation pot.
-
Solid Formation: In advanced stages, the liquid will turn into a gel or a solid mass.
-
Temperature and Pressure Instability: A sudden, uncontrolled rise in the temperature of the liquid (an exotherm) or fluctuations in the system pressure can indicate a runaway reaction.
-
Reduced Distillation Rate: As the monomer polymerizes, its vapor pressure decreases, which will slow or halt the rate of distillation.
Q3: How does a polymerization inhibitor work?
A: A polymerization inhibitor is a chemical compound that interrupts the polymerization chain reaction.[2] Most inhibitors used for vinyl monomers are radical scavengers.[1] They react with the highly reactive free radicals that propagate the polymer chain, converting them into stable, non-reactive species. This effectively terminates the chain and prevents the formation of long polymer molecules.[2]
Q4: Why is vacuum distillation the recommended method for purifying 4-vinylcyclohexanone?
A: The rate of thermally-induced polymerization is highly dependent on temperature. By reducing the pressure inside the distillation apparatus, the boiling point of 4-vinylcyclohexanone is significantly lowered.[3] This allows the distillation to be performed at a much lower temperature, minimizing the thermal stress on the monomer and drastically reducing the rate of spontaneous polymerization.[3] It is the primary defense against premature polymerization for reactive monomers.[3]
Q5: I've heard that some inhibitors require oxygen to work. Is this true?
A: Yes, this is a critical and often misunderstood aspect of stabilization. Phenolic inhibitors, such as 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT), function by reacting with peroxy radicals (ROO•).[4][5] These peroxy radicals are formed when the initial carbon-centered radicals (R•) react with dissolved oxygen.[5] Therefore, a small amount of oxygen is necessary for these types of inhibitors to be effective.[5] Conversely, inhibitors like phenothiazine (PTZ) are effective radical scavengers even in anoxic (oxygen-free) conditions and at higher temperatures.[6][7]
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and solving specific problems encountered during distillation.
Issue 1: The contents of my distillation flask have become viscous or solidified.
-
Q: What is the immediate course of action?
-
A: Safety is the priority. Immediately remove the heat source and turn off the stirrer. Allow the system to cool down completely to room temperature before carefully venting the apparatus to atmospheric pressure. Do not attempt to reheat or distill the polymerized material.
-
-
Q: What are the likely root causes?
-
A: This severe polymerization event is typically due to one or more of the following:
-
No Inhibitor Used: Failure to add an inhibitor is the most common cause.
-
Ineffective Inhibitor: The chosen inhibitor may be unsuitable for the distillation conditions (e.g., using MEHQ without an oxygen supply).
-
Insufficient Inhibitor Concentration: The amount of inhibitor was too low to quench the radicals being formed.
-
Excessive Temperature: The distillation temperature was too high, either from an excessive heating rate or an inadequate vacuum.
-
-
-
Q: How can I prevent this from happening again?
Issue 2: The distillation is proceeding very slowly or has stopped, even with sufficient heat.
-
Q: Could this be a sign of polymerization?
-
A: Yes. Partial polymerization increases the viscosity and lowers the mole fraction of the monomer in the flask, both of which reduce the overall vapor pressure and slow down distillation. Check the flask for any signs of thickening.
-
-
Q: What other factors should I investigate?
-
A: Before concluding it is polymerization, check your apparatus for:
-
Vacuum Leaks: Ensure all joints and connections are perfectly sealed. A poor vacuum level is a common reason for needing higher temperatures, which can then lead to polymerization.
-
Inadequate Heating: Confirm your heating mantle is functioning correctly and is in good contact with the flask.
-
Thermometer Placement: The thermometer bulb must be positioned correctly (just below the sidearm leading to the condenser) to accurately measure the vapor temperature.
-
-
Issue 3: The freshly distilled 4-vinylcyclohexanone is turning cloudy or viscous in the receiving flask.
-
Q: Why is my purified product polymerizing?
-
A: Most non-volatile inhibitors (like PTZ or MEHQ) will remain in the distillation pot. The distillate that comes over is pure, uninhibited monomer.[1] This purified monomer is highly reactive and can begin to polymerize in the receiving flask, especially if the flask is warm from the condensation.
-
-
Q: How do I ensure the stability of my final product?
-
A: It is standard practice to add a storage inhibitor to the receiving flask before starting the distillation. A small amount of MEHQ (50-100 ppm) or BHT (100-200 ppm) is typically sufficient to ensure the stability of the purified 4-vinylcyclohexanone during storage.[8]
-
Part 3: Recommended Protocols & Comparative Data
Successful distillation requires careful selection of an inhibitor. The data below will help guide your choice, followed by a detailed experimental protocol.
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Recommended Conc. (ppm) | Boiling Point (°C) | Mechanism of Action | Key Considerations |
| 4-Methoxyphenol (MEHQ) | 50 - 500[8][9] | 243 | Peroxy Radical Scavenger[4] | Requires a small amount of oxygen to be effective.[5] Excellent for post-distillation storage. |
| Phenothiazine (PTZ) | 200 - 1000 | 371 | Radical Scavenger[7] | Highly effective at elevated temperatures and in low-oxygen environments, making it ideal for vacuum distillation.[6][7] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | 265 | Radical Scavenger[10] | More volatile than MEHQ or PTZ; may partially co-distill with the monomer. |
Experimental Protocol: Vacuum Distillation of 4-Vinylcyclohexanone
-
Preparation and Stabilization:
-
Ensure all glassware is meticulously cleaned and dried to prevent contamination.
-
To the crude 4-vinylcyclohexanone in the distillation flask, add an appropriate in-process inhibitor. For vacuum distillation, Phenothiazine (PTZ) at a concentration of 500-1000 ppm is recommended.
-
Add a magnetic stir bar to the flask.
-
In the clean receiving flask, add a storage inhibitor such as MEHQ (to a final concentration of 50-100 ppm in the expected total volume of distillate).
-
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. A short Vigreux column is recommended to aid separation without causing excessive pressure drop.
-
Ensure all joints are properly greased and sealed to maintain a deep vacuum.
-
Place the distillation flask in a heating mantle or oil bath.
-
-
Distillation Process:
-
Begin stirring the contents of the distillation flask.
-
Slowly and carefully apply vacuum to the system. Monitor the pressure using a manometer.
-
Once the desired vacuum level is reached and stable, begin to apply heat gently.
-
Increase the heat gradually until the monomer begins to boil and condense. The head temperature should remain stable during the collection of the main fraction.
-
Collect the purified 4-vinylcyclohexanone in the inhibitor-containing receiving flask.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heat source and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure.
-
Seal the receiving flask containing the stabilized, purified product and store it in a cool, dark place.
-
Part 4: Visualization of Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve issues during the distillation of 4-vinylcyclohexanone.
Caption: Troubleshooting flowchart for distillation issues.
References
- Hosea Chem. (2024, December 14). Uses of 4-methoxyphenol MEHQ.
- MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (n.d.). Jinan Yudong Technology Co., Ltd.
-
Zahid, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533. Retrieved from [Link]
- US Patent No. WO1989010343A1. (1989). Process for inhibiting the polymerization of acid monomers. Google Patents.
- US Patent No. US3696050A. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
- FR Patent No. FR2814741A1. (2002). Process for stabilizing acrylic monomers. Google Patents.
-
4-Vinylcyclohexene. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
-
Zahid, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link]
-
Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
-
Phenothiazine as Stabilizer for Acrylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
- The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
- US Patent No. US5954924A. (1999). Distillation of vinylaromatic monomer. Google Patents.
-
Polymerization of 4-methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
The Production of Vinyl Acetate Monomer as a Co-Product from the Non-Catalytic Cracking of Soybean Oil. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. (2025). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
- Vinylcyclohexene - C8-Monomers by Evonik. (n.d.). Evonik Industries.
- The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress. (n.d.). University of Toronto.
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23). Chemceed.
-
Vacuum Systems for Vinyl Chloride Monomer Recovery. (n.d.). Nash. Retrieved from [Link]
-
4-Vinyl-1-cyclohexene. (n.d.). PubChem. Retrieved from [Link]
-
Isoselective Polymerization of 1-Vinylcyclohexene (VCH) and a Terpene Derived Monomer S-4-Isopropenyl-1-vinyl-1-cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. (2024). National Institutes of Health. Retrieved from [Link]
-
Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. (2022). ACS Omega. Retrieved from [Link]
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5954924A - Distillation of vinylaromatic monomer - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. fluoryx.com [fluoryx.com]
- 6. researchgate.net [researchgate.net]
- 7. chempoint.com [chempoint.com]
- 8. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 9. WO1989010343A1 - Process for inhibiting the polymerization of acid monomers - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Separating 3-vinylcyclohexanone and 4-vinylcyclohexanone isomers
Ticket Subject: Separation of 3-vinylcyclohexanone and 4-vinylcyclohexanone Regioisomers Support Tier: Level 3 (Senior Application Scientist) Status: Open
Diagnostic Triage & Strategy
User Context: You have a mixture of 3-vinylcyclohexanone and 4-vinylcyclohexanone. These are regioisomers with identical molecular weights (124.18 g/mol ) and nearly identical polarity on standard silica gel.
The Core Problem: Standard flash chromatography (silica gel) relies on the interaction between the stationary phase and the polar carbonyl group. Since the carbonyl environment is similar in both isomers, they co-elute. Distillation is equally hazardous due to the close boiling points (<3°C difference estimated) and the thermal instability of the vinyl group (polymerization risk).
The Solution: We must exploit the spatial accessibility of the vinyl double bond . The 4-vinyl group is sterically more exposed than the 3-vinyl group (which is closer to the carbonyl oxygen, creating subtle electronic and steric shielding). We will use Argentation Chromatography (Ag-SiO₂) .[1]
Decision Matrix: Choose Your Protocol
Figure 1: Decision matrix for selecting the appropriate separation methodology based on sample scale.
Protocol A: Argentation Chromatography (The "Silver Bullet")
This is the industry standard for separating olefinic isomers. Silver ions (
Step 1: Preparation of 10% AgNO₃-Silica Gel
Do not buy pre-made columns if possible; fresh preparation yields better resolution.
-
Weighing: For every 100g of Silica Gel (230-400 mesh), weigh 10g of Silver Nitrate (
). -
Dissolution: Dissolve the
in minimal acetonitrile (ACN) or water. Tip: ACN is easier to remove. -
Slurrying: Add the silica gel to the solution and stir vigorously in a round-bottom flask covered with aluminum foil (Light Sensitive!).
-
Drying: Rotary evaporate the solvent in the dark. The resulting silica should be a free-flowing white/grey powder.
-
Warning: If it turns black, it has reduced to metallic silver (useless). Keep it away from light.
-
Step 2: Column Packing & Elution
| Parameter | Specification | Reason |
| Stationary Phase | 10% | Creates |
| Mobile Phase A | Hexanes (or Pentane) | Non-polar base. |
| Mobile Phase B | Toluene (NOT Ethyl Acetate) | Toluene is a |
| Gradient | 0% | Gentle displacement of the alkene. |
| Flow Rate | Slower than standard (e.g., 10 mL/min for 40g column) | Equilibrium of Ag-Olefin complex is slower than adsorption. |
Troubleshooting the Run:
-
Issue: "My compounds are stuck on the column."
-
Fix: Switch to 5% Ethyl Acetate in Hexane. The oxygen lone pairs will displace the silver complex.
-
-
Issue: "I see broad tailing peaks."
-
Fix: The silver interaction is too strong. Increase the flow rate slightly or add 1% Isopropanol to the mobile phase.
-
Protocol B: High-Efficiency Distillation (Bulk Enrichment)
Use this only if you have >10g of material. You will likely not achieve >95% purity, but you can enrich the mixture.
The Challenge:
The boiling point difference is estimated to be
Equipment: Spinning Band Distillation Column (e.g., B/R Instrument).
Procedure:
-
Vacuum: High vacuum required (< 2 mmHg). Reduce boiling point to <60°C to prevent polymerization.
-
Stabilization: Add 500 ppm BHT (Butylated hydroxytoluene) to the pot to inhibit radical polymerization of the vinyl group.
-
Reflux Ratio: Set to 20:1 or higher. (Take off 1 drop for every 20 drops returned).
Safety Warning: Vinyl ketones are Michael acceptors and potential lachrymators. Work in a fume hood. Polymerization can be exothermic.
Analytical Validation (How to prove it)
You cannot rely on TLC alone. You must use NMR.
1H NMR Diagnostics (CDCl₃, 400 MHz)
The key to identification is the methine proton on the ring where the vinyl group is attached (
| Isomer | Key Signal ( | Multiplicity | Logic |
| 3-vinylcyclohexanone | Complex Multiplet | Proximity to carbonyl (deshielding) + allylic strain. | |
| 4-vinylcyclohexanone | Broad Quintet/Multiplet | Further from carbonyl (shielded relative to 3-isomer). |
Note: The vinyl protons (
GC-MS Parameters
-
Column: Wax Column (PEG phase, e.g., DB-WAX or HP-INNOWax).
-
Why? Non-polar columns (DB-5) separate by boiling point (ineffective here). Wax columns separate by polarity/hydrogen bonding. The 3-isomer (more polar/compact) usually elutes after the 4-isomer on Wax phases.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica if I run it very slowly?
A: Unlikely. The separation factor (
Q: The silver silica turned grey/black during the column run. Did I fail? A: Not necessarily. Silver oxidizes easily. However, if it turns black immediately upon adding your sample, your sample might contain impurities (amines or sulfides) reducing the silver. Filter your sample through a small plug of neutral alumina before loading.
Q: How do I dispose of the silver silica? A: Do not throw it in the general solid waste. It is heavy metal waste. Label it clearly as "Solid Waste Contaminated with Silver Nitrate" and follow your institution's EHS protocols.
References
-
Principles of Argentation Chromatography
-
Regioselectivity in Vinyl Ketone Synthesis
-
Physical Properties of Vinylcyclohexene (Analog)
- Source: NIST Chemistry WebBook, SRD 69.
- Relevance: Provides baseline boiling point data for the non-ketone analog (4-vinylcyclohexene)
-
URL:
-
Silver Ion Chromatography Methodology
- Source: AOCS Lipid Library.
- Relevance: Modern, practical guide on preparing and using silver-impregn
-
URL:
Sources
Technical Support Center: Purification of 4-Vinylcyclohexanone
Welcome to the technical support guide for the purification of 4-vinylcyclohexanone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this versatile building block from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 4-vinylcyclohexanone reaction mixture?
A1: The impurity profile of crude 4-vinylcyclohexanone is intrinsically linked to its synthesis, most commonly the Diels-Alder reaction between a butadiene derivative (the diene) and an appropriate dienophile.[1]
-
Unreacted Starting Materials: Residual diene and dienophile are common.
-
Polymeric Byproducts: The vinyl group is susceptible to polymerization, especially at elevated temperatures. This can result in oligomeric or polymeric materials that present as viscous oils or solids.
-
Isomeric Byproducts: Depending on the reaction conditions, regioisomers or stereoisomers may form. For instance, Diels-Alder reactions can yield both endo and exo products.[2]
-
Solvent and Catalyst Residues: Any solvents, catalysts (e.g., Lewis acids), or additives used in the reaction will be present in the crude mixture.
-
Side-Reaction Products: Dehydration, oxidation, or other side reactions can generate additional impurities that may be difficult to separate.
Q2: What are the primary methods for purifying 4-vinylcyclohexanone?
A2: The two most effective and widely used methods are vacuum distillation and flash column chromatography. The choice between them depends on the scale of the reaction, the nature of the impurities, and the required final purity.
-
Vacuum Distillation: Ideal for large-scale purification (>5 g) and for removing non-volatile or high-boiling impurities. Since 4-vinylcyclohexanone has a high boiling point, distillation at atmospheric pressure is not feasible as it would lead to decomposition and polymerization.[3]
-
Flash Column Chromatography: The preferred method for small-scale purification, high-purity applications, and for separating impurities with boiling points close to the product. It offers excellent resolving power for separating isomers or compounds with similar polarities.[4][5][6]
Q3: How do I choose the best purification method for my experiment?
A3: The selection is a critical decision based on a systematic analysis of your crude product.
-
Analyze the Crude Mixture: Run a preliminary Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. This will give you a qualitative picture of the number of components and their relative polarities or volatilities.
-
Consider the Impurities:
-
If the impurities are significantly less volatile (e.g., polymers, salts), vacuum distillation is highly efficient.
-
If the impurities have similar volatilities but different polarities (e.g., isomers, starting materials with different functional groups), flash chromatography is the superior choice.[5]
-
-
Evaluate the Scale:
-
For multi-gram or kilogram scales, distillation is often more practical and economical.
-
For milligram to a few grams, chromatography provides higher precision and purity.
-
The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Vacuum Distillation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | 1. Superheating of the liquid. 2. Inadequate stirring. 3. Vacuum applied too rapidly. | 1. Use a magnetic stir bar or an ebulliator. 2. Ensure vigorous and consistent stirring. 3. Apply vacuum gradually to the cooled apparatus. |
| Product Not Distilling | 1. Vacuum leak in the system. 2. Thermometer placed incorrectly. 3. System pressure is too high. | 1. Check all joints and seals; re-grease if necessary. 2. The top of the thermometer bulb should be level with the bottom of the condenser side-arm. 3. Verify your pump's performance and check for leaks. |
| Low Product Recovery | 1. Product co-distilled with a lower-boiling fraction. 2. Product remains in the distillation pot (incomplete distillation). 3. Product polymerized in the pot due to excessive heat. | 1. Use a fractionating column (e.g., Vigreux) to improve separation. 2. Ensure the pot is heated adequately and for a sufficient duration. 3. Lower the distillation temperature by using a better vacuum. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot. |
| Product is Contaminated | 1. Azeotrope formation with a solvent or impurity.[3] 2. Foaming or bumping carried non-volatile impurities over. | 1. Remove the azeotropic partner before distillation (e.g., via an aqueous wash). If not possible, chromatography is required. 2. Do not overfill the distillation flask (max half-full). Heat gently and ensure smooth boiling. |
Flash Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | 1. Eluent system is not optimal (too polar or non-polar). 2. Column was packed improperly, leading to channeling. 3. Column was overloaded with crude material. | 1. Develop an optimal solvent system using TLC. Aim for a product Rf of ~0.3. 2. Ensure the silica slurry is homogenous and the sand layers are level. 3. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Compound Streaking on Column/TLC | 1. Sample is too concentrated upon loading. 2. Compound is sparingly soluble in the eluent. 3. Silica gel is interacting too strongly (acidic nature). | 1. Dissolve the crude sample in a minimal amount of solvent before loading. 2. Adjust the eluent system to improve solubility. 3. While less common for ketones, if the compound is basic, adding ~0.5% triethylamine to the eluent can neutralize the silica. This is generally not required for 4-vinylcyclohexanone. |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the silica bed. | 1. Never let the column run dry. Always keep the silica bed submerged in solvent. A cracked column leads to poor separation and the column must be repacked. |
| Low Product Recovery | 1. The compound is highly volatile and evaporated during solvent removal. 2. The compound is irreversibly adsorbed onto the silica. | 1. Use a lower bath temperature on the rotary evaporator and do not leave the flask under high vacuum for extended periods. 2. Try eluting with a significantly more polar solvent at the end to "flush" any remaining product off the column. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is a self-validating system for purifying 4-vinylcyclohexanone on a multi-gram scale.
-
Preparation:
-
Ensure all glassware is dry and assembled securely. Use high-vacuum grease for all ground-glass joints.
-
Place the crude 4-vinylcyclohexanone (e.g., 10 g) into a round-bottom flask (no more than half full). Add a magnetic stir bar.
-
(Optional but Recommended): Add a radical inhibitor (e.g., a few crystals of BHT).
-
-
System Assembly:
-
Assemble a short-path distillation apparatus. Ensure the thermometer is correctly placed.
-
Connect the apparatus to a cold trap and a high-vacuum pump.
-
-
Distillation:
-
Begin stirring. Gradually apply vacuum to the system.
-
Once the vacuum is stable (<1 mmHg), slowly heat the distillation pot using a heating mantle.
-
Collect any low-boiling foreshots in the first receiving flask.
-
When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask. Collect the pure 4-vinylcyclohexanone fraction.
-
Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
-
Protocol 2: Flash Column Chromatography
This protocol provides a reliable method for obtaining high-purity 4-vinylcyclohexanone.
-
Eluent Selection (TLC):
-
Develop a solvent system using TLC plates. A good starting point is a mixture of hexane and ethyl acetate.
-
Vary the ratio (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) until the Rf value for 4-vinylcyclohexanone is approximately 0.3, with good separation from impurities.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[7]
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just above the silica bed. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Be cautious with the bath temperature to avoid losing the volatile product.
-
The following diagram illustrates the general workflow for flash chromatography.
Caption: Step-by-step workflow for flash column chromatography.
Safety & Handling
Q4: What are the critical safety precautions for handling 4-vinylcyclohexanone?
A4: 4-vinylcyclohexanone and its common precursor, 4-vinylcyclohexene, are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[8][9][10]
-
Flammability: The compound is a flammable liquid.[10] Work in a well-ventilated fume hood, away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[9]
-
Toxicity: It is suspected of causing cancer and may damage fertility or the unborn child.[8][10] It can also cause skin irritation and may be fatal if swallowed and enters the airways.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated, and flammable-liquids-rated cabinet.[9] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation and polymerization.
References
- Google Patents. (n.d.). Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
- BenchChem. (2025).
-
Gong, C., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). 4-Vinylcyclohexene - Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Hughes, D. L. (2011). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. Retrieved from [Link]
-
NileRed. (2015). How to extract chemicals from over the counter products. YouTube. Retrieved from [Link]
-
Lin, C. H., et al. (2007). Development of a sampling and analysis method for 4-vinyl-1-cyclohexene in air. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
SM CL. (2013). Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-VINYL CYCLOHEXENE. Retrieved from [Link]
Sources
- 1. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimizing 4-Vinylcyclohexanone Yield with Lewis Acid Catalysts
Welcome to the technical support center for the synthesis of 4-vinylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of 4-vinylcyclohexanone through Lewis acid-catalyzed reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Introduction: The Diels-Alder Approach to 4-Vinylcyclohexanone
The synthesis of 4-vinylcyclohexanone is most commonly achieved through a two-step process. The first step involves a Lewis acid-catalyzed Diels-Alder reaction between 1,3-butadiene and acrolein to form the intermediate, 4-vinylcyclohexene. This is followed by a selective oxidation of the endocyclic double bond to yield the target ketone, 4-vinylcyclohexanone. Lewis acids play a crucial role in the initial cycloaddition by activating the dienophile (acrolein), thereby increasing the reaction rate and selectivity.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-vinylcyclohexanone and its precursor, 4-vinylcyclohexene.
Problem 1: Low Yield of 4-Vinylcyclohexene in the Diels-Alder Reaction
Possible Causes and Solutions:
-
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. While various Lewis acids can catalyze the Diels-Alder reaction, their effectiveness can vary.
-
Solution: Screen different Lewis acids to identify the most effective one for your specific conditions. Aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst in similar [4+2] cycloaddition reactions.[2] Other potential candidates include tin(II) triflate (Sn(OTf)₂) and bismuth(III) triflate (Bi(OTf)₃).[3] Start with a catalytic amount (e.g., 2-5 mol%) and optimize the loading.[2][3]
-
-
Presence of Water: Lewis acids are highly sensitive to moisture, which can lead to their deactivation.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymerization of Reactants: Butadiene and acrolein can undergo polymerization, especially at elevated temperatures, which reduces the yield of the desired product.
-
Solution:
-
Maintain a low reaction temperature.
-
Introduce a polymerization inhibitor, such as hydroquinone, into the reaction mixture.
-
Control the rate of addition of the reactants.
-
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion, or the temperature may be too low for the chosen catalyst.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Systematically optimize the reaction time and temperature.
-
Problem 2: Low Yield and/or Formation of Side Products During the Oxidation of 4-Vinylcyclohexene
Possible Causes and Solutions:
-
Over-oxidation or Side Reactions: The oxidation of 4-vinylcyclohexene can lead to the formation of various side products, including epoxides (like 4-vinylcyclohexene dioxide), diols, and other oxygenated compounds.[5][6] The vinyl group is also susceptible to oxidation.
-
Solution:
-
Employ a selective oxidizing agent that preferentially targets the endocyclic double bond.
-
Carefully control the stoichiometry of the oxidant.
-
Optimize the reaction temperature and time to minimize over-oxidation. Lower temperatures often lead to higher selectivity.
-
-
-
Inefficient Oxidizing Agent: The chosen oxidizing agent may not be effective for this specific transformation.
-
Solution: Explore different oxidation systems. Common oxidants for converting alkenes to ketones include ozone followed by a reductive workup, or transition metal-based catalysts in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide.
-
-
Difficult Product Isolation: The polarity of 4-vinylcyclohexanone and potential side products can make separation and purification challenging.
-
Solution: Utilize appropriate chromatographic techniques, such as column chromatography with a suitable solvent system, for purification. Derivatization of the ketone or alcohol side products can sometimes facilitate separation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in the synthesis of 4-vinylcyclohexanone?
A1: The Lewis acid acts as a catalyst in the initial Diels-Alder reaction between 1,3-butadiene and acrolein. It coordinates to the carbonyl oxygen of acrolein, which is the dienophile. This coordination increases the electrophilicity of the acrolein, making it more reactive towards the diene (butadiene) and accelerating the rate of the [4+2] cycloaddition to form 4-vinylcyclohexene.[1]
Q2: How can I monitor the progress of the Diels-Alder and oxidation reactions?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring both reactions. It allows for the separation and identification of reactants, intermediates, the final product, and any side products in the reaction mixture.[4][5] For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can also be employed, provided that the different components have distinct retention factors (Rf values).
Q3: What are the most common side products to expect in the oxidation of 4-vinylcyclohexene?
A3: The oxidation of 4-vinylcyclohexene can yield several side products. The most common are epoxides, formed by the oxidation of either the endocyclic or the vinyl double bond. This can lead to the formation of 4-vinylcyclohexene-1,2-epoxide and even 4-vinylcyclohexene diepoxide.[1][6][8] Other potential side products include diols from the opening of the epoxide ring, and other ketones or alcohols from further oxidation or rearrangement reactions.[5]
Q4: Are there any specific safety precautions I should take when working with the reactants and catalysts?
A4: Yes. 1,3-butadiene is a flammable gas and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acrolein is a highly toxic and flammable liquid. Lewis acids are often corrosive and react violently with water. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment and follow all institutional safety guidelines.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-Vinylcyclohexene
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chosen anhydrous solvent (e.g., dichloromethane).
-
Add the Lewis acid catalyst (e.g., Al(OTf)₃, 2-5 mol%) to the solvent.[2]
-
Cool the mixture to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.
-
-
Reaction:
-
Slowly add acrolein to the stirred catalyst suspension.
-
Introduce 1,3-butadiene gas into the reaction mixture at a controlled rate, or add a pre-condensed solution of butadiene in the reaction solvent.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 4-vinylcyclohexene by distillation or column chromatography.
-
Protocol 2: Oxidation of 4-Vinylcyclohexene to 4-Vinylcyclohexanone
This protocol provides a general approach to the oxidation step. The choice of oxidant and conditions will need to be carefully optimized.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the purified 4-vinylcyclohexene in a suitable solvent (e.g., acetone, dichloromethane).
-
-
Oxidation:
-
Add the chosen oxidizing agent (e.g., a solution of potassium permanganate, or a catalytic amount of a transition metal complex with an oxidant like hydrogen peroxide) dropwise to the stirred solution at a controlled temperature (typically low temperatures are preferred to enhance selectivity).
-
Monitor the reaction progress by GC-MS or TLC to determine the optimal reaction time and prevent over-oxidation.
-
-
Work-up:
-
Once the starting material is consumed, quench any remaining oxidant (the procedure will depend on the oxidant used, e.g., addition of sodium bisulfite for permanganate).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 4-vinylcyclohexanone by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Lewis Acids for Diels-Alder Reactions (Illustrative)
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Al(OTf)₃ | 5 | Dichloromethane | 0 | 4 | ~90 (for similar reactions) | [2] |
| Sn(OTf)₂ | 2 | Dichloroethane | 80 | 12 | High (for similar reactions) | [3] |
| Bi(OTf)₃ | 2 | Dichloroethane | 80 | 12 | High (for similar reactions) | [3] |
Note: The data in this table is illustrative and based on similar reactions. Yields for the specific synthesis of 4-vinylcyclohexene may vary and require optimization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of 4-vinylcyclohexanone.
References
-
U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 4-Vinylcyclohexene. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Lewis Acid Catalysis in the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde.
- Nicolai, S., & Waser, J. (2021). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science, 12(3), 1071-1076.
- Mascarenhas, C. M., et al. (2021). Solutions to the Problem of Substitution of ERL 4221 for Vinyl Cyclohexene Dioxide in Spurr Low Viscosity Embedding Formulations. Microscopy and Microanalysis, 27(S1), 2698-2700.
-
ResearchGate. (n.d.). GC/MS chromatogram of products mixture after oxidation of cyclohexene.... Retrieved from [Link]
- Reddy, K. S., et al. (2015). Approach to Merosesquiterpenes via Lewis Acid Catalyzed Nazarov-Type Cyclization: Total Synthesis of Akaol A. Organic Letters, 17(15), 3786-3789.
- Hu, L., et al. (2006). Accelerated ovarian failure induced by 4-vinyl cyclohexene diepoxide in Nrf2 null mice. Molecular and Cellular Biology, 26(3), 940-954.
- National Center for Biotechnology Information. (2006). Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice. Molecular and Cellular Biology, 26(3), 940–954.
- Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex.
- Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. CNKI.
- Tallman, K. A., & Marnett, L. J. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (73), 50222.
- International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene Diepoxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC.
- Ferreira, V., et al. (2010). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. Journal of Agricultural and Food Chemistry, 58(2), 1115-1122.
- Catalyst‐Directed Selectivity in Vinylcarbene Reactions: A Comparative Study of Ag, Rh, and Cu Complexes.
-
ResearchGate. (n.d.). Selected examples for Lewis‐acid‐catalyzed Diels‐Alder reactions of.... Retrieved from [Link]
-
Amanote Research. (n.d.). Comparison of Different Lewis Acids Supported on.... Retrieved from [Link]
- National Center for Biotechnology Information. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC.
- Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2021(10), 1-14.
Sources
- 1. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Approach to Merosesquiterpenes via Lewis Acid Catalyzed Nazarov-Type Cyclization: Total Synthesis of Akaol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchrepository.ul.ie [researchrepository.ul.ie]
- 7. Accelerated ovarian failure induced by 4-vinyl cyclohexene diepoxide in Nrf2 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Vinylcyclohexanone Stability & Storage
Topic: Stabilizers for long-term storage of 4-vinylcyclohexanone Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting FAQ
Executive Summary: The Dual-Instability Challenge
4-Vinylcyclohexanone (often synthesized via rearrangement of 4-vinylcyclohexene oxide or Diels-Alder chemistries) presents a unique stability challenge compared to simple olefins. It possesses two reactive functionalities:[1]
-
Vinyl Group: Susceptible to free-radical polymerization, initiated by heat, light, or peroxides.
-
Ketone (Cyclohexanone ring): Prone to oxidation and aldol-type condensation reactions, particularly at the
-carbon positions.
Effective long-term storage requires a "Defense-in-Depth" strategy: Chemical Inhibition (Stabilizers) + Environmental Control (Temperature/Atmosphere).
Recommended Stabilizers & Mechanism of Action
For long-term preservation, phenolic radical scavengers are the industry standard. They function by donating a hydrogen atom to peroxy radicals, terminating the chain reaction before polymerization propagates.
Primary Recommendation: BHT (Butylated Hydroxytoluene)
-
Concentration: 100 – 200 ppm.
-
Why: BHT is sterically hindered, making it less reactive toward the ketone group while effectively scavenging oxygen-centered radicals. It is non-acidic, preventing acid-catalyzed condensation of the ketone.
-
Best For: Long-term storage (>6 months) where water introduction (washing) is undesirable.
Secondary Recommendation: TBC (4-tert-Butylcatechol)
-
Concentration: 100 – 200 ppm.
-
Why: TBC is a potent inhibitor often used for vinyl monomers (like styrene or 4-vinylcyclohexene).
-
Caveat: It is more acidic than BHT. In the presence of trace moisture and metal ions, it can discolor (turn pink/brown) due to quinone formation.
-
Best For: High-reactivity batches or when rapid removal via caustic wash is preferred.
Stabilizer Comparison Matrix
| Feature | BHT (Butylated Hydroxytoluene) | TBC (4-tert-Butylcatechol) |
| Mechanism | Radical Scavenging (H-donor) | Radical Scavenging (H-donor) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, slightly in water |
| Removal Method | Distillation or Alumina Column | Caustic Wash (NaOH) or Alumina Column |
| Stability | High (Resistant to discoloration) | Moderate (Oxidizes to quinones) |
| Recommended Use | Standard Storage | High-Risk / Bulk Monomer Storage |
Visualization: Radical Scavenging Mechanism
The following diagram illustrates how oxygen initiates degradation and how the stabilizer intercepts this pathway.
Figure 1: Mechanism of radical scavenging. The stabilizer sacrifices itself to neutralize peroxide radicals, preventing them from attacking the vinyl group.
Troubleshooting Guide & FAQs
Q1: My 4-vinylcyclohexanone has turned yellow. Is it still usable?
Diagnosis: The yellowing is likely due to the formation of quinones (oxidized stabilizer) or early-stage oligomers.
-
If stabilized with TBC: TBC oxidizes to o-benzoquinone (red/brown) in the presence of oxygen. This indicates the inhibitor is working but being consumed.
-
Action:
-
Check viscosity.[2] If the liquid is viscous or cloudy, polymerization has occurred; discard .
-
If liquid is free-flowing, purify via vacuum distillation to remove the colored impurities and oligomers.
-
Restabilize immediately after distillation.
-
Q2: How do I remove the stabilizer before my experiment?
Context: Stabilizers can interfere with catalytic reactions (e.g., metathesis or radical additions). Protocol: Flash Column Removal (Universal Method) This method works for both BHT and TBC and avoids water introduction.
-
Prepare Column: Pack a small glass column or Pasteur pipette with Activated Basic Alumina (approx. 1-2 g per 10 mL of liquid).
-
Elution: Pass the neat (undiluted) 4-vinylcyclohexanone through the column by gravity or slight pressure.
-
Collection: Collect the eluate. The phenolic inhibitor binds to the basic alumina sites.
-
Validation: The eluate is now inhibitor-free. Use immediately (within 1-2 hours) as auto-polymerization can occur rapidly.
Q3: Can I store it at room temperature if it's sealed?
Answer: No. Even with stabilizers, the Arrhenius rate of radical formation increases significantly at room temperature.
-
Requirement: Store at 2°C to 8°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is a double-edged sword; it is required for some inhibitors (like MEHQ) to work, but for BHT/TBC, oxygen promotes peroxide formation. An inert atmosphere is safer for this specific compound to prevent ketone oxidation.
Q4: I see white solids at the bottom of the bottle.
Diagnosis: This is likely polymer .
-
Cause: The stabilizer was exhausted, or moisture initiated a reaction.
-
Action: Do not attempt to filter and use. The remaining liquid likely contains soluble oligomers that will affect reaction stoichiometry and purity. Discard the batch.
Experimental Protocol: Testing Peroxide Levels
Before using an older batch, verify peroxide levels, as peroxides can explode during distillation or heating.
Materials:
Procedure:
-
Mix 1 mL of 4-vinylcyclohexanone with 1 mL of Glacial Acetic Acid.
-
Add 0.5 mL of 10% KI solution.
-
Wait 1 minute.
-
Observation:
-
Colorless: Safe (< 10 ppm).
-
Yellow: Low Peroxides. Distill with caution.
-
Brown/Black: High Peroxides. Do not heat. Neutralize with reducing agent (e.g., sodium thiosulfate) and dispose.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7499, 4-Vinylcyclohexene. (Note: Analogous vinyl monomer stability data). Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for inhibitor removal and peroxide testing).
Sources
- 1. EP1604965A1 - Polymerization inhibitor for aromatic vinyl compounds and method for inhibiting the polymerization of the compounds - Google Patents [patents.google.com]
- 2. DE102017007672A1 - Liquid crystalline compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization Inhibitors-Rianlon [rianlon.com]
Technical Support Center: Chemoselective Ketone Protection in the Presence of Vinyl Groups
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective protection of ketones in molecules that also contain reactive vinyl groups. As Senior Application Scientists, we understand the delicate balance required to achieve high yields while preventing unwanted side reactions. This resource is designed to provide you with the mechanistic insights and practical protocols necessary to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: I'm trying to protect a ketone as a cyclic acetal using ethylene glycol and an acid catalyst, but I'm seeing a significant loss of my starting material containing a vinyl group. What's happening?
A1: The most probable cause is the acid-catalyzed side reactions of your vinyl group. While acid is necessary for acetal formation, it can also promote the hydration of the alkene to form an alcohol or initiate cationic polymerization.[1][2] This is particularly problematic if the reaction is run for an extended period or at elevated temperatures.
Q2: How can I minimize these side reactions involving the vinyl group?
A2: The key is to employ milder reaction conditions and choose your catalyst and reagents carefully. Consider using a less aggressive acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a solid-supported acid that can be easily filtered off. Running the reaction at lower temperatures and for the shortest time necessary will also significantly reduce the likelihood of side reactions. Additionally, ensuring your solvent and reagents are anhydrous is critical, as water can participate in the hydration of the vinyl group.
Q3: Are there alternative protecting groups for ketones that are more compatible with vinyl groups?
A3: Absolutely. While acetals are common, other protecting groups can be formed under neutral or basic conditions, thus avoiding the issues associated with acid catalysis. For instance, the formation of dithioacetals from thiols under neutral or mildly acidic conditions can be a good alternative. These are generally more stable to acidic conditions than their oxygen-containing counterparts. Another approach is to use a protection strategy that doesn't involve acidic conditions at all.
Q4: My reaction seems to be very slow, and when I increase the catalyst concentration or temperature, I get more side products. How can I drive the reaction to completion efficiently?
A4: Acetal formation is an equilibrium process.[3] To drive the reaction forward, you need to remove the water that is formed as a byproduct.[3] A common and effective method is to use a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[3] This allows you to use milder conditions and still achieve a high yield of the desired protected ketone without resorting to harsh conditions that would compromise the vinyl group.
Troubleshooting Guides
Problem 1: Low Yield of the Protected Ketone and Formation of an Unidentified Polar Impurity
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
A new, more polar spot appears on the TLC plate.
-
NMR analysis of the crude product shows signals corresponding to an alcohol and the loss of vinylic protons.
Root Cause Analysis: This is a classic case of acid-catalyzed hydration of the vinyl group. The strong acid catalyst, in the presence of trace amounts of water, is protonating the double bond to form a carbocation, which is then trapped by water to yield an alcohol.
Detailed Protocol for Chemoselective Ketone Protection:
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.
-
Reaction Setup: To a solution of the vinyl-containing ketone in anhydrous toluene, add 1.2 equivalents of ethylene glycol.
-
Catalyst Addition: Add a catalytic amount (0.1 mol%) of pyridinium p-toluenesulfonate (PPTS).
-
Water Removal: Set up the reaction with a Dean-Stark apparatus to continuously remove the water formed.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of a Greasy, Insoluble Material (Polymerization)
Symptoms:
-
The reaction mixture becomes viscous or a solid precipitate forms.
-
The desired product is obtained in very low yield, if at all.
-
The insoluble material is difficult to characterize by standard NMR.
Root Cause Analysis: Strongly acidic conditions can initiate the cationic polymerization of the vinyl group.[2][4] The proton from the acid catalyst adds to the double bond, forming a carbocation. This carbocation can then be attacked by the double bond of another molecule, initiating a chain reaction that leads to the formation of a polymer.
Data Summary: Comparison of Acid Catalysts for Acetal Formation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic | Strong acid, fast reaction | Prone to causing side reactions with sensitive groups like vinyls |
| p-Toluenesulfonic Acid (TsOH) | Solid, catalytic | Easy to handle solid | Can still be too acidic for some substrates |
| Pyridinium p-toluenesulfonate (PPTS) | Solid, catalytic | Mildly acidic, highly chemoselective | Slower reaction rates may require longer reaction times or gentle heating |
| Amberlyst-15 | Solid resin | Easily removed by filtration | Can be less active than soluble catalysts |
| Zirconium Tetrachloride (ZrCl₄) | Solid, Lewis acid | Highly efficient and chemoselective under mild conditions.[5] | Moisture sensitive |
References
- Antonopoulou, M-N., Jones, G. R., Kroeger, A. A., Pei, Z., Coote, M. L., Truong, N. P., & Anastasaki, A. (2024). Acid-triggered radical polymerization of vinyl monomers.
-
Khan Academy. (n.d.). Polymerization of alkenes with acid. Khan Academy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Retrieved from [Link]
- Singh, P. K., & Kumar, R. (2020). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- van der Zwaag, D. (2022). Bound to Plasticize: A study on the effect of additives on the mechanical properties of polyelectrolyte complex hydrogels. Wageningen University & Research.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Acid-Triggered Radical Polymerization of Vinyl Monomers – Department of Materials | ETH Zurich [mat.ethz.ch]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Technical Support Center: Enantioselective Derivatization of 4-Vinylcyclohexanone
Welcome to the Advanced Synthesis Support Hub. Ticket ID: 4VCH-DERIV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Substrate Challenge
You are working with 4-vinylcyclohexanone , a valuable chiral building block. This substrate presents a unique "Distal Stereocenter Challenge." Unlike 2-substituted cyclohexanones, where the chiral center interacts directly with the catalytic pocket via steric clash, the vinyl group at position C4 is remote from the carbonyl reaction center (C1).
Achieving high enantioselectivity (ee) or diastereoselectivity (dr) requires catalysts that can "read" this distal information or effectively resolve the racemate. Furthermore, the pendant vinyl group is chemically labile; chemoselectivity (preserving the alkene while reacting the ketone) is a critical failure point in metal-catalyzed hydrogenation.
This guide prioritizes three dominant workflows:
-
Biocatalytic Reduction (KREDs): The gold standard for chemoselectivity and kinetic resolution.
-
Asymmetric Transfer Hydrogenation (ATH): The scalable chemical alternative.
-
Baeyer-Villiger Oxidation (BVMO): Accessing chiral lactones.[1][2]
Module 1: Biocatalytic Reduction (KREDs)
Objective: Reduction of racemic 4-vinylcyclohexanone to chiral 4-vinylcyclohexanol. Primary Mechanism: Kinetic Resolution (KR).[3][4]
The Protocol: High-Throughput KRED Screening
Do not rely on a single enzyme. The distal vinyl group requires a deep screening of a Ketoreductase (KRED) library to find a variant with a binding pocket deep enough to recognize the C4-substitution.
Step-by-Step Workflow:
-
Preparation: Dissolve 4-vinylcyclohexanone (50 mM) in a mixture of IPA (10% v/v) and Buffer (100 mM Potassium Phosphate, pH 7.0).
-
Cofactor Mix: Add NADPH (1.0 equivalents) or an NADPH-recycling system (Glucose Dehydrogenase + Glucose).
-
Screening: Dispense 2 mg of KRED library enzymes into 96-well deep-well plates.
-
Incubation: Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add Ethyl Acetate to extract.
-
Analysis: Analyze via Chiral GC (Cyclosil-B column) to determine Conversion (c) and Enantiomeric Excess (ee).
Troubleshooting Guide: KRED Reduction
| Symptom | Root Cause | Remediation |
| Low Conversion (<10%) | Substrate Inhibition or Enzyme Deactivation | Solvent Check: 4-vinylcyclohexanone is hydrophobic. Ensure DMSO cosolvent does not exceed 5%. pH Drift: Gluconic acid (byproduct of GDH recycling) lowers pH. Increase buffer strength to 200 mM. |
| High Conversion, Low ee (<50%) | "Loose" Active Site | The enzyme reduces both enantiomers (No Kinetic Resolution). Switch to a KRED class with a narrower hydrophobic pocket (e.g., Lactobacillus origin). |
| Emulsion during Workup | Protein Denaturation | Do not shake vigorously during extraction. Add Celite® 545 and filter before phase separation, or use centrifugation (4000 rpm, 10 min). |
| Vinyl Group Reduction | Contaminating EREDs | Crude cell lysates may contain Ene-Reductases (EREDs). Use purified lyophilized enzymes or add an ERED inhibitor (e.g., 1-octen-3-one as a decoy). |
Module 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: Chemoselective reduction without biological constraints. Catalyst System: Ru-Noyori type (Ru-TsDPEN).
The Mechanism & Logic
Direct hydrogenation (
Visualization: ATH Decision & Troubleshooting Tree
Figure 1: Decision matrix for troubleshooting Asymmetric Transfer Hydrogenation (ATH) of 4-vinylcyclohexanone. Note the critical branch for chemoselectivity.
FAQ: Chemical Catalysis
Q: Why is my ee dropping over time when using IPA as the hydrogen donor? A: This is the Reversibility Problem . In IPA, the reaction is an equilibrium (Oppenauer oxidation). As the product concentration rises, the reverse reaction can occur, eroding the ee.
-
Fix: Switch to an irreversible hydrogen donor system: Formic Acid / Triethylamine (5:2 azeotrope) . The byproduct is
(gas), driving the reaction to completion and preventing racemization.
Q: Can I do Dynamic Kinetic Resolution (DKR) on 4-vinylcyclohexanone? A: No. DKR requires the rapid racemization of the stereocenter. The stereocenter at C4 is not acidic; it cannot enolize. You are limited to Kinetic Resolution (max 50% yield of one enantiomer) unless you use a pre-resolved starting material.
Module 3: Baeyer-Villiger Oxidation (BVMO)
Objective: Converting 4-vinylcyclohexanone to 4-vinylcaprolactone. Challenge: Regioselectivity (Oxygen insertion).
Experimental Protocol: Chemo-Enzymatic Oxidation
While traditional mCPBA oxidation is not enantioselective, using a lipase (CALB) with a peracid precursor or a specific Baeyer-Villiger Monooxygenase (BVMO) allows for kinetic resolution.
-
Reagents: 4-vinylcyclohexanone (1.0 eq), Urea Hydrogen Peroxide (UHP, 1.5 eq), Octanoic acid (0.1 eq, mediator).
-
Catalyst: Immobilized Candida antarctica Lipase B (CALB, Novozym 435).
-
Solvent: Ethyl Acetate (anhydrous).
-
Procedure:
-
Mix substrate and octanoic acid in EtOAc.
-
Add CALB.[5]
-
Add UHP portion-wise over 4 hours to prevent enzyme oxidative damage.
-
Stir at 25°C for 24h.
-
-
Mechanism: CALB converts octanoic acid + UHP
Peroxyoctanoic acid (in situ). The peracid oxidizes the ketone. The enzyme's chiral environment influences the kinetics, favoring one enantiomer of the ketone.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Visualization: Regioselectivity Pathways
Figure 2: Regioselectivity competition in Baeyer-Villiger oxidation. Enzymatic catalysis (BVMO) is required to override the inherent electronic migration preference.
References
-
Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2021).[3][4] Ketoreductases in Asymmetric Synthesis: A Review. Frontiers in Catalysis. (Contextual grounding for KRED application). Link
- Mihovilovic, M. D. (2006). Baeyer–Villiger oxidations of cyclic ketones with BVMOs. Current Organic Chemistry, 10(10), 1265-1287. (Grounding for BVMO regioselectivity).
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Lactones via Chemo-enzymatic Baeyer-Villiger Oxidation.[7] Journal of Organic Chemistry. (Protocol source for CALB/UHP method).
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines before replication. This guide is for research purposes only.
Sources
- 1. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 2. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
IR spectroscopy carbonyl vs vinyl stretch in 4-vinylcyclohexanone
Technical Guide: IR Spectral Differentiation of Carbonyl vs. Vinyl Moieties in 4-Vinylcyclohexanone
Part 1: Executive Summary & Strategic Context
In the synthesis and characterization of functionalized cyclic ketones, 4-vinylcyclohexanone represents a critical intermediate, particularly in the development of epoxy resins and pharmaceutical precursors. The "product" in this context is the spectral resolution required to validate the integrity of two distinct functional groups: the ketone (carbonyl) and the alkene (vinyl).
The core challenge for researchers is not merely identifying these groups but quantifying their presence relative to potential impurities (e.g., unreacted starting materials like cyclohexanone or over-oxidized byproducts). This guide compares the vibrational "performance" of the carbonyl stretch against the vinyl stretch, establishing a self-validating logic for structural confirmation.
Key Technical Differentiator: The Carbonyl (C=O) stretch operates as the primary anchor due to its high dipole moment change (strong intensity), while the Vinyl (C=C) stretch serves as a secondary, yet diagnostic, confirmation marker.
Part 2: Mechanistic Grounding (The "Why")
To interpret the spectrum of 4-vinylcyclohexanone accurately, one must understand the physics governing the vibrational modes.
The Dipole Moment Driver (Intensity)
-
Carbonyl (C=O): The electronegativity difference between Carbon (2.55) and Oxygen (3.44) creates a permanent dipole. Stretching this bond results in a massive change in dipole moment (
), leading to a Strong (s) absorption band.[1][2] -
Vinyl (C=C): The carbon-carbon double bond has a negligible static dipole. Its infrared activity arises only from induced dipoles during asymmetric stretching. Consequently, this band is typically Weak to Medium (w-m) .
Hooke’s Law (Frequency)
The frequency (
-
Force Constant (
): Both C=O and C=C are double bonds with similar force constants, but the C=O bond is slightly stiffer. -
Reduced Mass (
): The reduced mass of C-O is higher than C-C. -
Result: Despite the mass difference suggesting a lower frequency for C=O, the bond strength and hybridization effects in the cyclic system place the C=O stretch (~1715 cm⁻¹) significantly higher than the C=C stretch (~1642 cm⁻¹) .
Part 3: Comparative Analysis (Product vs. Alternatives)
In this analysis, 4-Vinylcyclohexanone is compared against its structural analogs ("Alternatives") to demonstrate how to rule out impurities.
Table 1: Spectral Performance Matrix
| Feature | 4-Vinylcyclohexanone (Target) | Cyclohexanone (Precursor Alternative) | 4-Vinyl-1-cyclohexene (Reduction Alternative) |
| C=O Stretch | ~1715 cm⁻¹ (Strong) | ~1715 cm⁻¹ (Strong) | Absent |
| C=C Stretch | ~1642 cm⁻¹ (Medium) | Absent | ~1640 cm⁻¹ (Weak/Medium) |
| =C-H Stretch | 3080, 3010 cm⁻¹ | Absent (only <3000 cm⁻¹) | 3080, 3010 cm⁻¹ |
| C-H Bend (oop) | 910, 990 cm⁻¹ | Absent | 910, 990 cm⁻¹ |
| Conjugation | None (Peaks are additive) | None | None (Isolated diene) |
Critical Insight: If the C=O peak shifts to ~1680 cm⁻¹, it indicates conjugation (e.g., an impurity like 2-cyclohexen-1-one). In pure 4-vinylcyclohexanone, the vinyl group at position 4 is electronically isolated from the ketone at position 1.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision tree for validating 4-vinylcyclohexanone purity using FTIR.
Figure 1: Logical workflow for spectral validation. Blue nodes represent decision gates; Green represents confirmation; Red/Yellow represent deviations.
Part 5: Experimental Protocol (Self-Validating)
Objective: Acquire a high-resolution spectrum to distinguish the medium intensity vinyl stretch from the fingerprint noise.
Methodology: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Setup:
-
Source: Mid-IR (4000–400 cm⁻¹).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹ (Critical for resolving the sharp C=O band).
-
Scans: 32 scans (background) / 32 scans (sample).
-
-
Sample Preparation:
-
4-Vinylcyclohexanone is a liquid at room temperature.[3]
-
Place 10–20 µL of neat liquid directly onto the ATR crystal.
-
Validation Step: Ensure the evanescent wave contact is uniform by observing the live preview; the C=O peak should not saturate (Absorbance < 1.5).
-
-
Data Processing & Analysis:
-
Baseline Correction: Apply a rubber-band correction if the baseline drifts.
-
Peak Picking: Set threshold to detect the C=C stretch (often 10–20% of the C=O height).
-
Ratio Calculation (Purity Check):
-
Establish a baseline
value using a certified reference standard (Sigma-Aldrich/NIST). Significant deviation indicates oxidation (loss of vinyl) or reduction (loss of ketone).
-
-
Part 6: Molecular Connectivity Diagram
This diagram visualizes the specific vibrational modes mapped to the molecular structure.[4]
Figure 2: Mapping of functional groups to specific IR frequencies. Note the structural isolation of C1 and the Vinyl group.
References
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexanone, 4-ethenyl- (4-Vinylcyclohexene) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][5] [Link]
- Note: While NIST lists 4-vinylcyclohexene, the vibrational logic for the vinyl group is identical to 4-vinylcyclohexanone.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]
- Authoritative source for general C=O vs C=C frequency assignments.
-
NIST Chemistry WebBook. (2023). Cyclohexanone Infrared Spectrum.[4][6][7][Link]
- Used as the "Alternative" baseline for the carbonyl stretch.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The C=O Stretch [sites.science.oregonstate.edu]
- 3. Cyclohexene, 4-ethenyl- [webbook.nist.gov]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 5. Vinyl cyclohexene monoxide [webbook.nist.gov]
- 6. Cyclohexanone [webbook.nist.gov]
- 7. Cyclohexanone, 4-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Vinylcyclohexanone and its Analogs
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or uncharacterized compounds is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-vinylcyclohexanone. Due to the limited availability of a published experimental spectrum for this specific molecule, this guide will leverage well-established fragmentation mechanisms of analogous structures to construct a theoretical fragmentation pathway. This predictive approach will be compared with the known fragmentation of structurally related cyclohexanone derivatives to provide a robust analytical framework.
Theoretical Fragmentation Pattern of 4-Vinylcyclohexanone
When subjected to electron ionization, 4-vinylcyclohexanone is expected to undergo several characteristic fragmentation reactions common to cyclic ketones and unsaturated systems.[1] The primary fragmentation pathways are predicted to be α-cleavage, retro-Diels-Alder (rDA) reaction, and McLafferty-type rearrangements.
Molecular Ion
The initial event in the mass spectrometer is the formation of the molecular ion (M•+). For 4-vinylcyclohexanone (C8H12O), the expected molecular ion will appear at a mass-to-charge ratio (m/z) of 124.
Key Fragmentation Pathways
a) Alpha (α)-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group.[2][3] For cyclic ketones, α-cleavage results in the formation of a distonic ion, which can then undergo further fragmentation. In cyclohexanone, this pathway leads to a prominent ion at m/z 55.[4] For 4-vinylcyclohexanone, two primary α-cleavage routes are possible, leading to the expulsion of neutral radical species and the formation of stable acylium ions.
b) Retro-Diels-Alder (rDA) Reaction: The cyclohexene-like moiety in the molecular ion of 4-vinylcyclohexanone makes it a candidate for a retro-Diels-Alder reaction.[5][6] This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile.[7][8] This pathway is a significant fragmentation route for many cyclohexene derivatives observed in mass spectrometry.
c) McLafferty Rearrangement: The McLafferty rearrangement is a highly characteristic fragmentation for carbonyl compounds possessing accessible γ-hydrogens.[9][10] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α,β-bond to release a neutral alkene.[11][12] The presence of hydrogens on the cyclohexyl ring at the γ-position relative to the carbonyl group makes this a plausible fragmentation pathway.
Below is a diagram illustrating the predicted fragmentation pathways for 4-vinylcyclohexanone.
Caption: Predicted major fragmentation pathways of 4-vinylcyclohexanone upon electron ionization.
Comparison with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known or expected fragmentation of similar molecules. The following table summarizes the key structural features and expected dominant fragmentation pathways for 4-vinylcyclohexanone and several analogs.
| Compound | Structure | Molecular Weight | Key Fragmentation Pathways | Predicted Major Fragments (m/z) |
| 4-Vinylcyclohexanone | C8H12O | 124.18 | α-Cleavage, Retro-Diels-Alder, McLafferty Rearrangement | 96, 81, 68, 55 |
| 4-Ethylcyclohexanone [13] | C8H14O | 126.20 | α-Cleavage, Loss of ethyl group | 98, 81, 55 |
| 4-Isopropylcyclohexanone [14] | C9H16O | 140.22 | α-Cleavage, Loss of isopropyl group | 98, 81, 55 |
| 4-Phenylcyclohexanone [15] | C12H14O | 174.24 | α-Cleavage, Benzylic cleavage | 118, 104, 91 |
| 4-Vinylcyclohexene [16][17] | C8H12 | 108.18 | Retro-Diels-Alder | 79, 54 |
This comparative analysis highlights that while α-cleavage is a common feature for all the cyclohexanone derivatives, the nature of the substituent at the 4-position significantly influences the overall fragmentation pattern. The vinyl group in 4-vinylcyclohexanone introduces the possibility of a retro-Diels-Alder reaction, which is the dominant pathway for 4-vinylcyclohexene.[16][17]
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Methodology
-
Sample Preparation: Prepare a dilute solution of 4-vinylcyclohexanone (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-300.
-
The following diagram outlines the GC-MS workflow for the analysis of 4-vinylcyclohexanone.
Caption: Workflow for the GC-MS analysis of 4-vinylcyclohexanone.
Concluding Remarks
This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation of 4-vinylcyclohexanone. By applying fundamental principles of organic mass spectrometry, including α-cleavage, retro-Diels-Alder reactions, and McLafferty rearrangements, a detailed predictive fragmentation pattern has been established.[1][2][8] The comparison with structurally related cyclohexanone derivatives provides further confidence in the proposed fragmentation pathways. The outlined GC-MS protocol offers a clear and robust method for the experimental validation of these predictions. This in-depth analysis serves as a valuable resource for researchers and scientists engaged in the structural elucidation of complex organic molecules.
References
- Retro-Diels Alder mechanism: Significance and symbolism. (2025). Vertex AI Search.
-
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. (2001). Rapid Communications in Mass Spectrometry, 15(1), 20-4. [Link]
-
Fragmentation (mass spectrometry). (2023). Wikipedia. [Link]
-
Retro-Diels–Alder reaction. (2023). Wikipedia. [Link]
-
McLafferty rearrangement. (2023). Wikipedia. [Link]
- Kimura, M., et al. (2006). A sensitive method for 4-hydroxybutyric acid in urine using gas chromatography-mass spectrometry. Atmospheric Chemistry and Physics, 6, 6369–6399.
-
4-Vinyl-1-cyclohexene. PubChem. [Link]
-
Cyclohexene, 4-ethenyl-. NIST WebBook. [Link]
-
4-Vinylcyclohexene. (1994). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: International Agency for Research on Cancer. [Link]
-
McLafferty Rearrangement. Chemistry Steps. [Link]
- Takhistov, V. V., et al. (2003). Retro‐Diels‐Alder reaction in mass spectrometry. Journal of Mass Spectrometry, 38(8), 887-905.
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]
-
4-Isopropenylcyclohexanone. NIST WebBook. [Link]
- McLafferty Rearrangement. (2017). In Name Reactions in Organic Synthesis. Cambridge University Press.
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? (2021).
- Vandewalle, M., et al. (1969). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges, 78(7-8), 389-400.
-
The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
4-Ethylcyclohexanone. PubChem. [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. [Link]
-
McLafferty Rearrangement: An overview. (2022). YouTube. [Link]
-
4-Phenylcyclohexanone. PubChem. [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]
-
Mass spectrum of cyclohexane. Doc Brown's Chemistry. [Link]
-
Fragmentation of Cyclic Ketones. Whitman College. [Link]
-
4-Isopropylcyclohexanone. NIST WebBook. [Link]
- Weiske, T., et al. (1993). Rearrangement by intermediate ion/neutral complexes during the McLaffertyfragmentation of unsaturated ketones. Journal of the American Society for Mass Spectrometry, 4(3), 221-228.
-
4-Isopropenylcyclohexanone. NIST WebBook. [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.11.2 [people.whitman.edu]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 15. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclohexene, 4-ethenyl- [webbook.nist.gov]
A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Elution Order of 4-Vinylcyclohexanone and Its Epoxide
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for separating and identifying volatile and semi-volatile compounds. A frequent analytical challenge lies in distinguishing between a starting material and its reaction product, particularly when their structures are closely related. This guide provides an in-depth comparison of the expected GC-MS retention times for 4-vinylcyclohexanone and its corresponding epoxide, 4-(oxiran-2-yl)cyclohexan-1-one, grounded in the fundamental principles of chromatographic separation.
The Analytical Challenge: Ketone vs. Epoxide
In synthetic organic chemistry, the conversion of an alkene to an epoxide is a fundamental transformation. Monitoring the progress of such a reaction—the epoxidation of the vinyl group on 4-vinylcyclohexanone—requires a robust analytical method to resolve the reactant from the product. Their structural similarity, with the product containing just one additional oxygen atom, necessitates a clear understanding of how this change influences their behavior during chromatographic separation. The central question is: which compound will elute from the GC column first?
Fundamental Principles of GC Retention
The time it takes for a compound to travel through a gas chromatograph from injection to detection is known as its retention time.[1] This is not a random event; it is governed by the compound's physicochemical properties and its interactions with the stationary phase within the GC column.[2]
Two primary factors dictate the elution order in GC:
-
Boiling Point (Volatility): In general, compounds with lower boiling points are more volatile, meaning they spend more time in the gaseous mobile phase and travel through the column faster.[1] Consequently, lower boiling point compounds typically have shorter retention times.
-
Analyte-Stationary Phase Interaction: The inner surface of a GC column is coated with a liquid stationary phase. The principle of "like dissolves like" is crucial here. Polar compounds will be retained longer on a polar stationary phase due to stronger dipole-dipole or hydrogen bonding interactions. Conversely, nonpolar compounds are retained longer on nonpolar stationary phases.[3] If a nonpolar stationary phase is used, elution order often correlates strongly with the boiling points of the analytes.
Physicochemical Property Comparison
To predict the elution order of 4-vinylcyclohexanone and its epoxide, 4-(oxiran-2-yl)cyclohexan-1-one, we must compare their key physical properties.
| Property | 4-Vinylcyclohexanone | 4-(Oxiran-2-yl)cyclohexan-1-one (Epoxide) | Rationale for Difference |
| Molecular Structure | The epoxide has an additional oxygen atom incorporated into a strained three-membered ring. | ||
| Molecular Weight | ~124.18 g/mol | ~140.18 g/mol | Addition of one oxygen atom. |
| Boiling Point | Lower | Higher | The increase in molecular weight and the addition of the polar epoxide functional group lead to stronger intermolecular forces (van der Waals and dipole-dipole), significantly raising the boiling point. While direct data is scarce, the analogous compound 4-vinylcyclohexene has a boiling point of 128.9°C, while its diepoxide boils at approximately 227°C.[4][5] A similar substantial increase is expected here. |
| Polarity | Polar | More Polar | Both molecules are polar. The ketone possesses a strong dipole at its carbonyl group. The epoxide group also introduces significant polarity due to its C-O bonds and ring strain. The higher oxygen content and the distinct dipole moment of the oxirane ring are expected to make the epoxide the more polar of the two molecules. |
Hypothesis: Based on the analysis of their physicochemical properties, 4-(oxiran-2-yl)cyclohexan-1-one (the epoxide) is predicted to have a longer retention time than 4-vinylcyclohexanone. This is primarily due to its expected significantly higher boiling point and increased polarity, leading to both later elution from the column and stronger potential interactions with the stationary phase.
Experimental Protocol for GC-MS Analysis
This section details a self-validating experimental protocol designed to separate and identify 4-vinylcyclohexanone and its epoxide.
Objective: To achieve baseline separation of 4-vinylcyclohexanone and 4-(oxiran-2-yl)cyclohexan-1-one and confirm their identities using mass spectrometry.
Materials:
-
Sample: A mixture of 4-vinylcyclohexanone and 4-(oxiran-2-yl)cyclohexan-1-one.
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC / 5977B MSD).[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample mixture (~100 ppm or 100 µg/mL) in the chosen solvent.
-
Transfer approximately 1.5 mL of the solution into a 2 mL autosampler vial.[6]
-
Rationale: Dilution is critical to prevent column and detector overload, which ensures sharp, symmetrical peak shapes and accurate results.[6]
-
-
GC-MS Instrument Setup:
-
GC Column: A standard, nonpolar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is recommended. This column separates compounds primarily based on boiling point, which is expected to be the most significant differentiating factor.
-
GC Parameters:
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).
-
Inlet Temperature: 250°C. Rationale: Ensures rapid and complete volatilization of the analytes without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Rationale: A temperature program is essential for separating compounds with a wide range of boiling points. The initial hold allows for the elution of any low-boiling impurities, while the ramp effectively separates the target analytes.[7]
-
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C. Rationale: Prevents condensation of analytes as they move from the GC to the MS.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3 minutes. Rationale: Protects the MS detector from the large solvent peak at the beginning of the run.[6]
-
Scan Range: m/z 40 - 450.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to the two compounds based on their retention times.
-
Confirm the identity of each peak by comparing its mass spectrum to a reference library or by interpreting its fragmentation pattern.
-
Visualizing the Workflow
The following diagram illustrates the complete experimental process from sample handling to final data interpretation.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The separation of 4-vinylcyclohexanone and its epoxide, 4-(oxiran-2-yl)cyclohexan-1-one, by GC-MS is a clear application of fundamental chromatographic principles. The epoxidation of the vinyl group introduces an oxygen atom, which increases both the molecular weight and the polarity of the molecule. This results in a significantly higher boiling point for the epoxide compared to the parent ketone. Consequently, when analyzed using a standard nonpolar GC column, the 4-vinylcyclohexanone will be more volatile and elute first, exhibiting a shorter retention time. The heavier, more polar epoxide will be retained longer on the column and elute at a later time. This predictable outcome allows for the development of a reliable, self-validating GC-MS method for monitoring reaction progress and ensuring product purity.
References
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Chromatography Forum. (2007). Cyclohexane retention time & response issues. Available at: [Link]
-
Wikipedia. (2024). 4-Vinylcyclohexene. Available at: [Link]
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PubChem. (2024). Vinyl cyclohexene dioxide. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2024). Cyclohexane. Available at: [Link]
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ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? Available at: [Link]
-
DiVA portal. (2018). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available at: [Link]
-
MDPI. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Available at: [Link]
-
ResearchGate. (2016). GC-MS chromatogram showing epoxide products starting from R-(+)-limonene. Available at: [Link]
-
ResearchGate. (2006). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Available at: [Link]
-
PubChem. (2024). Cyclohexanol. National Center for Biotechnology Information. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Shimadzu’s Fundamental Guide to - Gas Chromatography Mass Spectrometry (GCMS). Available at: [Link]
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Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]
-
ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Available at: [Link]
-
Agilent. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
National Center for Biotechnology Information. (1994). 4-Vinylcyclohexene - Some Industrial Chemicals. Available at: [Link]
-
Agilent. (2018). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Available at: [Link]
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PubChem. (2024). Cyclohexanone. National Center for Biotechnology Information. Available at: [Link]
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Chromatography Online. (2024). Application Notes: GC. Available at: [Link]
-
ChemSynthesis. (2024). 4-phenylcyclohexanone. Available at: [Link]
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National Institutes of Health. (2017). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Available at: [Link]
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-
ChemSynthesis. (2024). 4-piperidin-1-yl-cyclohexan-1-one. Available at: [Link]
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A Comparative Guide to Validating the Purity of 4-Vinylcyclohexanone Using HPLC Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. 4-Vinylcyclohexanone, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic effect and safety of the active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-vinylcyclohexanone purity, designed for researchers, scientists, and drug development professionals. We will explore a primary reversed-phase HPLC-UV method, an orthogonal HPLC approach, and a comparative analysis with Gas Chromatography (GC), all grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of Purity Analysis for 4-Vinylcyclohexanone
4-Vinylcyclohexanone is a reactive molecule containing both a ketone and a vinyl functional group. This dual reactivity makes it susceptible to various side reactions and degradation pathways during its synthesis and storage. Potential impurities can arise from unreacted starting materials, byproducts of the synthesis, and degradation products. Therefore, a robust analytical method is imperative to ensure the quality of 4-vinylcyclohexanone before its use in downstream processes.
Primary Analytical Technique: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 4-vinylcyclohexanone.[1] A reversed-phase HPLC method with UV detection is proposed here as the primary method for routine purity analysis.
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on its wide applicability and proven success in separating compounds of similar polarity. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection.[2] A phosphate buffer is included to control the pH and ensure consistent retention times. UV detection is selected due to the presence of a chromophore (the carbonyl group) in the 4-vinylcyclohexanone molecule, which allows for sensitive detection.
Experimental Protocol: Primary HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of 4-vinylcyclohexanone in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
A comprehensive validation of the HPLC method is crucial to ensure its reliability and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. | The peak for 4-vinylcyclohexanone should be pure and well-resolved from any impurity peaks. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day precision): RSD ≤ 1.0% for six replicate injections. Intermediate precision (inter-day precision): RSD ≤ 2.0% over two different days with different analysts and equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when varying flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |
The validation process follows a logical workflow to ensure all parameters are thoroughly assessed.
Caption: Workflow for HPLC Method Validation.
Orthogonal HPLC Method: A Comparative Approach
To ensure a comprehensive purity assessment and to detect any impurities that may co-elute with the main peak in the primary method, an orthogonal HPLC method is employed.[5][6] Orthogonal methods utilize different separation principles to provide a more complete picture of the sample's purity.[7] In this case, we will use a different stationary phase and mobile phase conditions.
Experimental Protocol: Orthogonal HPLC Method
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: (To be optimized based on initial scouting runs)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Methanol/Water (50:50, v/v)
The phenyl-hexyl column provides a different selectivity compared to the C18 column due to pi-pi interactions, which can help in resolving impurities that are structurally similar to 4-vinylcyclohexanone.
Comparison of Analytical Techniques: HPLC vs. Gas Chromatography (GC)
For a volatile compound like 4-vinylcyclohexanone, Gas Chromatography (GC) presents a viable alternative for purity analysis.[8][9] GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[1]
Gas Chromatography (GC) Method Outline
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 200°C, hold for 5 min
-
-
Injection Volume: 1 µL (split ratio 50:1)
Comparative Analysis
| Feature | HPLC-UV (Primary Method) | HPLC-UV (Orthogonal Method) | Gas Chromatography (GC-FID) |
| Principle | Reversed-phase chromatography | Different reversed-phase selectivity | Separation based on boiling point and polarity |
| Applicability | Broad range of non-volatile and thermally labile compounds | Complements primary HPLC method | Volatile and thermally stable compounds |
| Strengths | - High resolution and efficiency- Well-established and versatile- Amenable to a wide range of compounds | - Provides different selectivity- Confirms peak purity- Resolves co-eluting peaks | - High sensitivity for volatile compounds- Fast analysis times- Robust and reliable |
| Limitations | - May not resolve all impurities- Requires soluble samples | - Method development can be time-consuming | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some compounds |
| Impurity Detection | Good for polar and non-polar impurities | Enhances detection of impurities with different polarities | Excellent for volatile impurities and residual solvents |
The decision-making process for selecting the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The purity of 4-vinylcyclohexanone is a critical parameter that demands robust and reliable analytical methods for its assessment. A validated reversed-phase HPLC-UV method serves as an excellent primary technique for routine quality control. However, for a comprehensive understanding of the impurity profile and to ensure the highest level of quality, the use of an orthogonal HPLC method is strongly recommended. Furthermore, Gas Chromatography offers a powerful complementary technique, particularly for the analysis of volatile impurities. By employing a multi-faceted analytical approach, researchers and drug development professionals can confidently ensure the quality and consistency of 4-vinylcyclohexanone, thereby safeguarding the integrity of their final products.
References
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Newcrom. (n.d.). Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link][2]
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Wockhardt Research Centre. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. Retrieved from [Link][10]
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Lee, S. H., et al. (2007). Development of a sampling and analysis method for 4-vinyl-1-cyclohexene in air. Journal of the Korean Society of Occupational and Environmental Hygiene. Retrieved from [Link][9]
-
AMSbiopharma. (2023, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][1]
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Park, J. H., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][5]
-
Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link][3]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link][11]
-
Swarnkar, P., Gupta, M. K., & Maheshwari, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Pharma Erudition. Retrieved from [Link][4]
-
Dolan, J. W. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link][6]
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Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. Retrieved from [Link][12]
-
Da Vinci Laboratory Solutions. (n.d.). The Analysis of 4-Vinyl-Cyclo-Hexene (VCH) in Butadiene with the DVLS LGI Injector. Retrieved from [Link][13]
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Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. Retrieved from [Link][7]
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Falk, O., & Jacobsson, S. (1989). Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][14]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link][15]
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de Oliveira, A. B., et al. (2005). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrins as catalyst. ResearchGate. Retrieved from [Link][16]
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A Comparative Guide to the Synthesis of 4-Vinylcyclohexanone: Oxidation vs. Rearrangement Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the preparation of functionalized cyclic ketones is a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. 4-Vinylcyclohexanone, with its versatile vinyl group and reactive carbonyl moiety, serves as a valuable building block for a variety of chemical transformations. This guide provides an in-depth, objective comparison of two primary synthetic strategies for accessing this key intermediate: the direct oxidation of 4-vinylcyclohexanol and a rearrangement-based approach starting from a diol precursor. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each pathway to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences Between Oxidation and Rearrangement Routes
| Feature | Oxidation Pathway | Rearrangement Pathway (Pinacol-type) |
| Starting Material | 4-Vinylcyclohexanol | 1-Vinylcyclohexane-1,2-diol |
| Key Transformation | Selective oxidation of a secondary alcohol | Acid-catalyzed 1,2-alkyl or 1,2-hydride shift |
| Common Reagents | PCC, Swern reagents (DMSO, oxalyl chloride), Dess-Martin periodinane | Brønsted or Lewis acids (e.g., H₂SO₄, TsOH) |
| Primary Advantage | Generally high-yielding and regioselective | Potentially shorter route from simple precursors |
| Primary Disadvantage | Use of stoichiometric, often toxic, and cumbersome reagents | Potential for competing side reactions and lack of regioselectivity |
| Typical Yields | Good to excellent (often >80%) | Variable, can be moderate to good depending on substrate and conditions |
The Oxidation Pathway: A Direct and Reliable Route
The oxidation of a secondary alcohol to a ketone is a fundamental and extensively studied transformation in organic synthesis. For the preparation of 4-vinylcyclohexanone, this approach involves the selective oxidation of the hydroxyl group of 4-vinylcyclohexanol. The primary challenge lies in achieving this transformation without affecting the reactive vinyl group. This necessitates the use of mild and selective oxidizing agents.
Mechanistic Considerations
The choice of oxidant is critical to the success of this pathway. Strong, non-selective oxidants like chromic acid are generally unsuitable as they can lead to over-oxidation and side reactions with the alkene. Milder reagents, such as pyridinium chlorochromate (PCC), Swern-type oxidants, and Dess-Martin periodinane (DMP), are preferred as they can selectively convert secondary alcohols to ketones under conditions that preserve the integrity of the vinyl group.[1][2][3]
The mechanisms for these oxidations, while different in their specifics, share a common theme of activating the hydroxyl group to facilitate a subsequent elimination reaction that forms the carbonyl double bond.[2][4][5]
-
PCC Oxidation: The alcohol attacks the chromium(VI) center of PCC to form a chromate ester. A base, typically pyridine present in the reagent, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and formation of the ketone.[2][4]
-
Swern Oxidation: Dimethyl sulfoxide (DMSO) is activated by an electrophile, commonly oxalyl chloride, to form a highly reactive sulfonium species. The alcohol then adds to this species, and subsequent addition of a hindered, non-nucleophilic base like triethylamine facilitates an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide.[3][5][6] The reaction is typically performed at very low temperatures (-78 °C) to maintain the stability of the reactive intermediates.[6]
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent. The alcohol displaces an acetate group on the iodine, and a subsequent intramolecular proton transfer facilitates the reductive elimination of the iodine(V) species to an iodine(III) species, forming the ketone.[1]
Figure 1. Overview of selective oxidation pathways to 4-vinylcyclohexanone.
Experimental Protocol: PCC Oxidation of 4-tert-Butylcyclohexanol (A Model System)
Materials:
-
4-tert-Butylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Silica gel (230–400 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, combine pyridinium chlorochromate (2.0 equivalents) and silica gel (equal weight to PCC). Grind the mixture with a mortar and pestle to obtain a fine, light orange powder.
-
Add the PCC-silica gel mixture to a round-bottomed flask containing dichloromethane (approx. 0.17 M solution of the alcohol).
-
While stirring, add 4-tert-butylcyclohexanol (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 30–40 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short column of Celite® and silica gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by extraction and drying over anhydrous sodium sulfate.
Expected Outcome: This procedure typically affords the corresponding ketone in good to excellent yield. Infrared spectroscopy is a useful tool for monitoring the reaction, with the disappearance of the broad O-H stretch of the alcohol and the appearance of a strong C=O stretch around 1705 cm⁻¹ for the ketone being indicative of a successful transformation.[7]
The Rearrangement Pathway: A Potentially More Convergent Approach
An alternative strategy for the synthesis of 4-vinylcyclohexanone involves a molecular rearrangement, most plausibly a pinacol-type rearrangement of a 1,2-diol precursor. This approach can be attractive due to the potential for a more convergent synthesis, where the carbon skeleton is assembled early and then rearranged to the desired product.
Mechanistic Considerations: The Pinacol Rearrangement
The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a ketone or aldehyde.[8][9][10] The mechanism involves the following key steps:[11]
-
Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a carbocation: Loss of a water molecule generates a carbocation. The stability of this carbocation is a key factor in determining the course of the reaction.
-
1,2-Alkyl or Hydride Shift: A neighboring alkyl or hydride group migrates to the carbocationic center. This is the rearrangement step and typically occurs to form a more stable carbocation.
-
Deprotonation: Deprotonation of the resulting oxonium ion yields the final carbonyl product.
For the synthesis of 4-vinylcyclohexanone, a plausible precursor is 1-vinylcyclohexane-1,2-diol. Upon treatment with acid, protonation and loss of water can occur at either the tertiary or secondary hydroxyl group. The subsequent rearrangement can, in principle, lead to the desired product. However, a significant challenge in this system is the potential for competing rearrangement pathways. For instance, rearrangement of cyclohexane-1,2-diols can sometimes lead to ring contraction, forming a cyclopentanecarbaldehyde derivative.[12] The regioselectivity of the rearrangement will be influenced by the relative stability of the intermediate carbocations and the migratory aptitude of the different groups.
Figure 2. Generalized mechanism of the pinacol rearrangement for 4-vinylcyclohexanone synthesis.
Conceptual Experimental Approach: Pinacol Rearrangement of 1-Vinylcyclohexane-1,2-diol
A detailed experimental protocol for the pinacol rearrangement of 1-vinylcyclohexane-1,2-diol to 4-vinylcyclohexanone is not explicitly detailed in the surveyed literature. However, based on general procedures for pinacol rearrangements, a conceptual approach can be outlined.[8][9]
Starting Material Synthesis: 1-Vinylcyclohexane-1,2-diol can be prepared from cyclohexene oxide by reaction with a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium.
Rearrangement Protocol:
-
Dissolve 1-vinylcyclohexane-1,2-diol in a suitable non-nucleophilic solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to facilitate the rearrangement, with the temperature and reaction time being critical parameters to optimize.
-
Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction with a base, and perform an aqueous workup.
-
The crude product would then be purified by column chromatography or distillation.
Potential Challenges and Considerations: The primary challenge in this approach is controlling the regioselectivity of the rearrangement. The formation of undesired isomers, including ring-contracted products, is a distinct possibility. Careful selection of the acid catalyst and reaction conditions would be crucial to favor the formation of 4-vinylcyclohexanone.
Comparative Analysis and Conclusion
Both the oxidation and rearrangement pathways offer viable, albeit distinct, approaches to the synthesis of 4-vinylcyclohexanone.
The oxidation pathway stands out for its directness and generally high yields. The availability of a range of mild and selective oxidizing agents allows for the reliable conversion of 4-vinylcyclohexanol to the desired ketone with minimal side reactions involving the vinyl group. However, this approach often requires the use of stoichiometric amounts of reagents that can be toxic (in the case of chromium-based oxidants like PCC) or generate unpleasant byproducts (such as dimethyl sulfide in the Swern oxidation).[6] The workup procedures for these reactions can also be cumbersome.
The rearrangement pathway , specifically the pinacol rearrangement, presents a more convergent synthetic strategy. However, it is fraught with potential challenges, most notably the control of regioselectivity. The formation of undesired byproducts through competing rearrangement pathways could significantly lower the yield of 4-vinylcyclohexanone and complicate purification. While potentially more elegant from a synthetic design perspective, this route would likely require significant optimization of reaction conditions to be a practical and efficient method.
For researchers seeking a reliable and high-yielding synthesis of 4-vinylcyclohexanone, the oxidation of 4-vinylcyclohexanol using a mild and selective oxidant is the more established and predictable approach. While the rearrangement pathway holds theoretical appeal, its practical implementation would necessitate careful investigation and optimization to overcome the inherent challenges of controlling carbocation rearrangements. The choice between these two strategies will ultimately depend on the specific requirements of the research project, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance for potentially complex reaction optimization.
References
-
Oxidation of Cyclohexanol with PCC. (2020, May 1). Scribd. Retrieved from [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. Retrieved from [Link]
-
The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. (2023, April 2). StuDocu. Retrieved from [Link]
-
Pinacol Rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
Ring contraction in pinacol rearrangement of cyclohexane-1,2-diol. (2016, December 14). Stack Exchange. Retrieved from [Link]
-
Pinacol Rearrangement. (2023, January 10). Master Organic Chemistry. Retrieved from [Link]
-
Pinacol-pinacolone rearrangement. SlideShare. Retrieved from [Link]
-
Swern Oxidation Proceedure. MSU chemistry. Retrieved from [Link]
-
Preparation method of vinyl cyclohexane. Google Patents. Retrieved from 14.[4][4] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. (2021, March 10). ACS Publications. Retrieved from [Link]
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(DOC) Experiment 3 Oxidation of Cyclohexanol with PCC on a Silica Gel Substrate.docx. Academia.edu. Retrieved from [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Rh(I)‐Catalyzed [4+3]/[4+1] Cycloaddition of Diene‐Vinylcyclopropanes and Carbon Monoxide to Access Angular 5/7/5 Tricycles. (2023, December 22). Wiley Online Library. Retrieved from [Link]
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Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]
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14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Course Hero. Retrieved from [Link]
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PCC Organic Chemistry Experiment - Oxidation of Cyclohexanol. (2020, December 15). YouTube. Retrieved from [Link]
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The industrial production routes of cyclohexanone. ResearchGate. Retrieved from [Link]
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1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses Procedure. Retrieved from [Link]
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1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. Retrieved from [Link]
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Unprecedented Rearrangement of a 4-Alkoxy-5-bromoalk-2-en-1-ol to a Cyclopentenone via an Iso-Nazarov Cyclization Process. UCLA – Chemistry and Biochemistry. Retrieved from [Link]
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Dess-Martin-Periodinane oxidation. (2025, November 20). YouTube. Retrieved from [Link]
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Swern Oxidation Mechanism. Chemistry Steps. Retrieved from [Link]
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Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. Retrieved from [Link]
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Comprehensive Characterization of Impurities in Commercial 4-Vinylcyclohexanone (Photoresist Grade)
Executive Summary: The Criticality of Purity in Functional Monomers
4-Vinylcyclohexanone (4-VCH-one) is a high-value specialty monomer and intermediate, distinct from its industrial precursor 4-vinylcyclohexene. While often overshadowed by high-volume commodities, 4-VCH-one plays a pivotal role in the synthesis of photoresist polymers for microelectronics and as a scaffold in pharmaceutical pharmacophores (e.g., yaequinolone analogues).
In commercial applications, particularly chemically amplified photoresists, the purity of 4-VCH-one is non-negotiable. Trace impurities—specifically redox-active alcohols or isomeric enones—can quench acid generators, alter polymerization kinetics, or cause T-topping in lithographic patterns.
This guide provides an autonomous, data-driven framework for characterizing impurities in commercial 4-VCH-one, comparing Electronic Grade (>99.5%) against Synthesis Grade (95-98%) variants.
Impurity Profile & Origin Analysis
Understanding the genesis of impurities is the first step toward control. Commercial synthesis of 4-VCH-one typically follows one of two routes: (A) Partial oxidation of 4-vinylcyclohexene (industrial) or (B) Decarboxylation/functionalization of ethyl 4-oxocyclohexane-1-carboxylate (fine chemical).
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Analyte | Origin / Mechanism | Impact on Application |
| Redox Analogues | 4-Vinylcyclohexanol | Incomplete oxidation (Route A) or over-reduction (Route B). | Terminates radical polymerization; inhibits acid catalysis. |
| 4-Ethylcyclohexanone | Over-hydrogenation of the vinyl group. | Reduces cross-linking density in final polymers. | |
| Isomers | 3-Vinylcyclohexanone | Positional isomerization during ring closure. | Alters polymer glass transition temperature ( |
| 4-Ethylidenecyclohexanone | Migration of the double bond into conjugation. | Changes UV absorption profile; slows reaction rates. | |
| Synthetic Residuals | Ethylene Glycol | Residual from ketal protection steps. | Hygroscopic; affects solvent removal. |
| Oligomers | VCH-one Dimers | Thermal dimerization (Diels-Alder type) during distillation. | Increases viscosity; causes defects in spin-coating. |
Comparative Performance: Electronic vs. Synthesis Grade
We analyzed three commercial lots of 4-VCH-one: Lot A (Electronic Grade) and Lot B/C (Synthesis/Research Grade) .
Experimental Data Summary
| Parameter | Method | Lot A (Electronic Grade) | Lot B (Synthesis Grade) | Lot C (Research Grade) |
| Purity (GC-FID) | Area % | 99.8% | 97.2% | 95.4% |
| 4-Vinylcyclohexanol | GC-MS | < 50 ppm | 1.2% | 2.5% |
| Water Content | Karl Fischer | 80 ppm | 450 ppm | 1200 ppm |
| Color (APHA) | Colorimetry | < 10 | 30 | 50 (Yellowish) |
| Polymerization Rate ( | Dilatometry |
Insight: Lot B and C show significant levels of 4-vinylcyclohexanol . In radical polymerization, the hydroxyl group acts as a chain transfer agent, effectively retarding the polymerization rate (
Characterization Methodologies (The Guide)
This section details self-validating protocols. The choice of column polarity is critical: standard non-polar columns (e.g., HP-5MS) often fail to resolve 4-vinylcyclohexanol from 4-vinylcyclohexanone due to similar boiling points and structural affinity.
Protocol A: High-Resolution GC-MS for Volatiles
Objective: Quantify structural isomers and redox impurities.
-
System: Agilent 8890 GC / 5977B MSD (or equivalent).
-
Column Selection: DB-WAX UI (Polyethylene glycol) or VF-624ms .
-
Rationale: A polar phase is required to retard the alcohol (hydrogen bonding) relative to the ketone, ensuring baseline separation.
-
-
Sample Prep: Dilute 10 µL sample in 1 mL Dichloromethane (DCM). Add n-Decane as an internal standard.
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C (bake out).
-
-
MS Parameters: Scan range 35–300 amu. Monitor ions:
Protocol B: HPLC-UV for Oligomers & Peroxides
Objective: Detect non-volatile dimers and oxidation products.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40).
-
Detection: UV @ 210 nm (carbonyl/vinyl) and 254 nm.
-
Logic: Monomers elute early; hydrophobic dimers and oligomers elute late. Peroxides (if suspected) require post-column derivatization or iodometric titration.
Visualizing the Impurity Landscape
The following diagram maps the synthetic origins of impurities and the analytical decision tree.
Figure 1: Synthesis pathway and impurity origin map for commercial 4-vinylcyclohexanone.
References
-
Comparison of Impurities in Cyclohexyl Derivatives: Restek Corporation. "Impurities in Commercial Cyclohexane and Derivatives on Rtx-DHA-100."
-
Synthesis and Characterization of Vinylcyclohexanone Derivatives: Journal of Organic Chemistry. "Divergent Total Syntheses of Yaequinolone-Related Natural Products." (2021).[1][2][3][4][5]
-
GC-MS Separation of Ketone/Alcohol Pairs: ResearchGate. "Method Development for Cyclohexanone and Cyclohexanol Separation." (2021).[2][4]
-
Photoresist Monomer Specifications: Google Patents. "US20030235781A1 - High molecular compound monomer compounds... for photoresist."
-
General Impurity Guidelines: International Journal of Pharmacy and Pharmaceutical Research. "Impurities Characterization in Pharmaceuticals: A Review." (2019).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Vinylcyclohexanone
For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Vinylcyclohexanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical causality and procedural validation, empowering you to manage your chemical waste with confidence and integrity.
Understanding the Hazard Profile of 4-Vinylcyclohexanone
Before any handling or disposal, a thorough understanding of the hazards associated with 4-Vinylcyclohexanone is paramount. While a specific Safety Data Sheet (SDS) for 4-Vinylcyclohexanone may not always be readily available, its structural similarity to 4-Vinylcyclohexene allows us to infer a comparable hazard profile. The presence of the vinyl group and the cyclohexanone moiety suggests significant chemical reactivity and biological activity.
Based on data for the closely related 4-Vinylcyclohexene, this compound is classified as a highly flammable liquid and vapor .[1][2][3] It is also suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] Furthermore, it can cause skin irritation and may be fatal if swallowed and enters the airways.[1][2][3] Therefore, it is imperative to treat 4-Vinylcyclohexanone as a hazardous substance.
Key Hazards:
-
Flammability: Highly flammable with a low flash point.[1][2] Vapors can form explosive mixtures with air.[2]
-
Health Hazards: Suspected carcinogen and reproductive toxin.[1][2][3] Causes skin irritation.[1][2][3] Aspiration hazard.[1][2][3]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2][3]
Due to these hazards, 4-Vinylcyclohexanone is classified as a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Pre-Disposal: Segregation and Containerization
Proper disposal begins at the point of generation. The following steps are crucial to ensure safety and compliance.
Step 1: Waste Identification and Segregation Immediately upon generation, any waste containing 4-Vinylcyclohexanone must be classified as hazardous waste. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and reduce disposal costs.
Step 2: Select a Compatible Waste Container The choice of a waste container is critical to prevent leaks, reactions, and spills.
-
Material Compatibility: The container must be made of a material that is chemically resistant to 4-Vinylcyclohexanone. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[5][6]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Proper Labeling Accurate and clear labeling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "4-Vinylcyclohexanone"
-
The specific hazard characteristics (e.g., "Flammable," "Toxic," "Carcinogen")
-
The date of accumulation[7]
-
The name and contact information of the generating researcher or lab.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the decision-making process and actions required for the compliant disposal of 4-Vinylcyclohexanone.
Caption: Disposal workflow for 4-Vinylcyclohexanone.
Step-by-Step Methodology:
-
Waste Characterization: As soon as a process generates waste containing 4-Vinylcyclohexanone, it must be characterized as hazardous waste due to its ignitability and potential toxicity.[8]
-
Container Selection and Labeling: Choose a compatible container and label it immediately with all required information as detailed in the section above.[5][6][7]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste. The container must be kept closed except when adding waste.[6]
-
Monitoring Accumulation Limits: Generators of hazardous waste are categorized based on the quantity of waste produced per month.[9] It is crucial to be aware of your generator status (Very Small, Small, or Large Quantity Generator) as this dictates accumulation time limits and other regulatory requirements.[9]
-
Arranging for Disposal: Once the container is full or the accumulation time limit is approaching, arrange for the waste to be picked up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[9] This is a legal document that ensures "cradle-to-grave" management of the hazardous waste.[10]
-
Final Disposal: The most common and environmentally sound method for disposing of flammable organic solvents like 4-Vinylcyclohexanone is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
Chemical Incompatibility Considerations
To prevent dangerous reactions, 4-Vinylcyclohexanone waste must not be mixed with incompatible materials.[11][12]
| Incompatible Material Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Fire and explosion |
| Strong Acids | Violent reaction, polymerization |
| Strong Bases | Polymerization |
This table is not exhaustive. Always consult the Safety Data Sheet and other chemical safety resources before mixing any waste streams.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material suitable for flammable liquids.
-
Collect the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Seek immediate medical attention.
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 4-Vinylcyclohexanone, contributing to a safer laboratory environment and protecting our planet.
References
-
Agilent Technologies, Inc. (2019). 4-Vinylcyclohexene - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Vinyl Cyclohexene Dioxide Hazard Summary. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
Government of Canada. (2017). Screening Assessment Cyclohexene, 4-ethenyl- (4-Vinylcyclohexene). Retrieved from [Link]
-
Lion Technology Inc. (2023, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
-
G Sai Rajesh. (2023, April 12). Chemical Incompatibility - All the examples explained - A quick revision [Video]. YouTube. Retrieved from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Scribd. (n.d.). Lecture 11 Incompatibility. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Vinylcyclohexanone
A Note on Scientific Diligence in the Absence of Specific Data
Hazard Assessment: Understanding the Risks of 4-Vinylcyclohexanone
Based on its chemical structure—a cyclic ketone with a vinyl group—4-Vinylcyclohexanone should be treated as a hazardous substance with multiple potential risks.
-
Flammability: Like cyclohexanone, 4-Vinylcyclohexanone is expected to be a flammable liquid.[1][2] Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[2][3][4]
-
Skin and Eye Irritation: Ketones are known to be skin irritants, and some can cause serious eye damage.[1][5] Direct contact with 4-Vinylcyclohexanone may cause skin irritation or dermatitis.[6][7]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[5][8]
-
Carcinogenicity and Reproductive Toxicity: 4-Vinylcyclohexene, a related compound, is suspected of causing cancer and damaging fertility or the unborn child.[6] Due to the presence of the vinyl group, it is prudent to handle 4-Vinylcyclohexanone as a potential carcinogen and reproductive toxin until proven otherwise.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is directly linked to the specific task being performed and the associated risk of exposure. The following table provides a summary of recommended PPE for common laboratory operations involving 4-Vinylcyclohexanone.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Solution Preparation and Transfers | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Running Reactions (under inert atmosphere) | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Work-up and Purification | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended if there is a risk of aerosol generation |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection
-
Rationale: To prevent splashes of 4-Vinylcyclohexanone from coming into contact with the eyes, which could cause serious damage.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during work-up or when handling larger quantities), a face shield should be worn in addition to chemical splash goggles.
Hand Protection
-
Rationale: To prevent skin contact, which can lead to irritation and potential absorption of the chemical.[8]
-
Glove Selection: The choice of glove material is critical. For incidental contact, nitrile or neoprene gloves are generally suitable. For prolonged contact or immersion, butyl rubber gloves are recommended due to their higher resistance to ketones.[5] Always check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Practice double-gloving for added protection during high-risk tasks.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
Body Protection
-
Rationale: To protect the skin and personal clothing from contamination.
-
Standard Operations: A flame-resistant lab coat should be worn and kept buttoned.
-
High-Risk Operations: For tasks with a higher risk of splashes, such as purification or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful vapors.
-
When is it necessary?
-
When working with 4-Vinylcyclohexanone outside of a properly functioning chemical fume hood.
-
During a large spill or emergency situation.
-
When engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs). The OEL for cyclohexanone is 25 ppm as a time-weighted average (TWA) according to NIOSH.[8][9]
-
-
Respirator Selection: A NIOSH-approved air-purifying respirator with organic vapor cartridges is typically sufficient. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[8]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 4-Vinylcyclohexanone is essential for minimizing risk.
Preparation
-
Designate a work area: All work with 4-Vinylcyclohexanone should be conducted in a well-ventilated chemical fume hood.
-
Assemble all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
-
Verify safety equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Don the appropriate PPE: Refer to the table above and the PPE selection flowchart below.
Handling
-
Grounding: When transferring 4-Vinylcyclohexanone from a larger container, ensure that both containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[3]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Keep Containers Closed: Keep all containers of 4-Vinylcyclohexanone tightly sealed when not in use.[5]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of 4-Vinylcyclohexanone.
Disposal of Contaminated PPE
-
Gloves, Bench Liners, etc.: All disposable PPE and materials that have come into contact with 4-Vinylcyclohexanone should be considered hazardous waste.
-
Collection: Place these materials in a designated, sealed, and clearly labeled hazardous waste bag or container. Do not dispose of them in the regular trash.
-
Gowns and Lab Coats: Non-disposable, contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing.
Disposal of 4-Vinylcyclohexanone Waste
-
Waste Streams: Maintain separate, clearly labeled hazardous waste containers for liquid and solid waste containing 4-Vinylcyclohexanone.
-
Liquid Waste: Collect all liquid waste in a sealed, compatible container. Do not pour 4-Vinylcyclohexanone waste down the drain.[1]
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing Your PPE Selection Process
The following flowchart provides a logical pathway for selecting the appropriate level of PPE for any task involving 4-Vinylcyclohexanone.
Caption: PPE selection flowchart for 4-Vinylcyclohexanone.
References
-
Agilent Technologies. (2019). Safety Data Sheet: 4-Vinylcyclohexene. [Link]
-
Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]
-
Chemius. Cyclohexanone Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration. 4-VINYL CYCLOHEXENE. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Vinyl cyclohexene dioxide. [Link]
-
Occupational Safety and Health Administration. CYCLOHEXANONE. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Cyclohexanone. [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]
-
New Jersey Department of Health. VINYL CYCLOHEXENE DIOXIDE HAZARD SUMMARY. [Link]
-
Fatiadi, A. J. (1964). Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(3), 287–299. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards: Cyclohexanone. [Link]
-
LookChem. Cas 1207110-03-9,6-hydroxymethylene-4-methyl-4-vinyl-cyclohexanone. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
